K41498
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C156H264N46O46 |
|---|---|
Peso molecular |
3520.0 g/mol |
Nombre IUPAC |
(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C156H264N46O46/c1-20-81(14)122(199-140(233)93(41-29-33-61-160)180-133(226)94(42-34-62-172-155(167)168)181-142(235)103(64-76(4)5)193-145(238)106(67-79(10)11)196-147(240)108(70-88-74-171-75-174-88)191-128(221)89(161)69-87-36-24-23-25-37-87)152(245)189-102(50-57-120(215)216)141(234)200-123(82(15)21-2)151(244)188-101(49-56-119(213)214)139(232)179-91(39-27-31-59-158)131(224)185-98(46-53-114(164)206)136(229)187-100(48-55-118(211)212)138(231)178-92(40-28-32-60-159)132(225)186-99(47-54-117(209)210)137(230)177-90(38-26-30-58-157)130(223)184-97(45-52-113(163)205)135(228)183-96(44-51-112(162)204)129(222)176-84(17)126(219)175-85(18)127(220)190-109(71-115(165)207)149(242)197-110(72-116(166)208)148(241)182-95(43-35-63-173-156(169)170)134(227)192-104(65-77(6)7)143(236)194-105(66-78(8)9)144(237)195-107(68-80(12)13)146(239)198-111(73-121(217)218)150(243)202-125(86(19)203)153(246)201-124(154(247)248)83(16)22-3/h23-25,36-37,74-86,89-111,122-125,203H,20-22,26-35,38-73,157-161H2,1-19H3,(H2,162,204)(H2,163,205)(H2,164,206)(H2,165,207)(H2,166,208)(H,171,174)(H,175,219)(H,176,222)(H,177,230)(H,178,231)(H,179,232)(H,180,226)(H,181,235)(H,182,241)(H,183,228)(H,184,223)(H,185,224)(H,186,225)(H,187,229)(H,188,244)(H,189,245)(H,190,220)(H,191,221)(H,192,227)(H,193,238)(H,194,236)(H,195,237)(H,196,240)(H,197,242)(H,198,239)(H,199,233)(H,200,234)(H,201,246)(H,202,243)(H,209,210)(H,211,212)(H,213,214)(H,215,216)(H,217,218)(H,247,248)(H4,167,168,172)(H4,169,170,173)/t81-,82-,83-,84-,85-,86+,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,122-,123-,124-,125-/m0/s1 |
Clave InChI |
NXDTZPDUWWAHAM-JXLAGIIJSA-N |
Origen del producto |
United States |
Foundational & Exploratory
K41498: A Comprehensive Technical Guide to its Mechanism of Action as a Selective CRF2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
K41498 is a potent and highly selective competitive antagonist of the Corticotropin-Releasing Factor 2 (CRF2) receptor. As a metabolically stable analogue of antisauvagine-30, this compound has emerged as a critical pharmacological tool for investigating the physiological and pathological roles of the CRF2 receptor system. This document provides an in-depth technical overview of the mechanism of action of this compound, including its binding characteristics, functional antagonism, and the experimental methodologies used for its characterization.
Core Mechanism of Action
This compound exerts its effects by binding with high affinity to the CRF2 receptor, a G protein-coupled receptor (GPCR). In doing so, it competitively blocks the binding of endogenous agonists such as urocortins. The binding of an agonist to the CRF2 receptor typically initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). This compound, as an antagonist, prevents this agonist-induced conformational change in the receptor, thereby inhibiting the activation of adenylyl cyclase and the subsequent rise in intracellular cAMP levels.[1][2] This blockade of the primary signaling pathway of the CRF2 receptor underlies the pharmacological effects of this compound.
Signaling Pathway of CRF2 Receptor and this compound Antagonism
Caption: this compound competitively antagonizes the CRF2 receptor, blocking agonist-induced signaling.
Quantitative Data
The binding affinity and selectivity of this compound have been determined through in vitro radioligand binding assays. The antagonist potency was further quantified by measuring its ability to inhibit agonist-stimulated cAMP accumulation.
| Parameter | Receptor Subtype | Value | Reference |
| Binding Affinity (Ki) | human CRF2α | 0.66 ± 0.03 nM | [1] |
| human CRF2β | 0.62 ± 0.01 nM | [1] | |
| human CRF1 | 425 ± 50 nM | [1] | |
| Functional Antagonism (Kb) | human CRF2α | ~0.7 nM (equipotent to astressin) | |
| human CRF2β | ~0.7 nM (equipotent to astressin) | ||
| Intrinsic Activity | CRF1 and CRF2 Receptors | 1-3% |
Experimental Protocols
The characterization of this compound involves two primary in vitro experimental workflows: a radioligand binding assay to determine its affinity and selectivity for CRF receptors, and a functional assay to measure its antagonist effect on cAMP accumulation.
Experimental Workflow: In Vitro Characterization of this compound
Caption: Workflow for determining the binding affinity and functional antagonism of this compound.
Detailed Methodologies
1. Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK) 293 cells stably transfected with cDNA encoding for human CRF1, CRF2α, or CRF2β receptors are cultured in appropriate media.
-
Cells are harvested, and membranes are prepared by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes. The final membrane pellet is resuspended in an assay buffer.
-
-
Binding Assay Protocol:
-
The competitive binding assay is performed in a 96-well plate format.
-
To each well, add the cell membrane preparation, a fixed concentration of the radioligand [125I-Tyr0]Sauvagine, and varying concentrations of unlabeled this compound.
-
Incubate the plates to allow the binding to reach equilibrium.
-
Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Generate competition curves by plotting the percentage of specific binding of the radioligand against the concentration of this compound.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
2. Sauvagine-Stimulated cAMP Accumulation Assay
-
Cell Culture:
-
HEK293 cells stably expressing human CRF1, CRF2α, or CRF2β receptors are seeded in multi-well plates and grown to a suitable confluency.
-
-
cAMP Accumulation Protocol:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Stimulate the cells with a fixed concentration of the CRF2 receptor agonist, Sauvagine, in the continued presence of this compound.
-
Terminate the stimulation and lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
-
-
Data Analysis:
-
Construct dose-response curves for the inhibition of Sauvagine-stimulated cAMP accumulation by this compound.
-
Determine the antagonist potency, often expressed as the Schild plot-derived Kb value, which represents the equilibrium dissociation constant of the antagonist.
-
Conclusion
This compound is a highly valuable research tool characterized by its potent and selective antagonism of the CRF2 receptor. Its mechanism of action, centered on the competitive inhibition of agonist binding and the subsequent blockade of the cAMP signaling pathway, is well-established through rigorous in vitro binding and functional assays. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers utilizing this compound to explore the multifaceted roles of the CRF2 receptor in health and disease.
References
K41498: A Technical Guide to a Highly Selective CRF2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of K41498, a potent and highly selective competitive antagonist of the Corticotropin-Releasing Factor Receptor 2 (CRF2). This compound, an analog of antisauvagine-30, demonstrates sub-nanomolar binding affinity for CRF2 receptors with a remarkable ~700-fold selectivity over the CRF1 receptor subtype.[1] This document details the pharmacological properties of this compound, including its binding affinities and functional antagonism in vitro. Furthermore, it outlines key experimental protocols for the characterization of this compound and visualizes the pertinent signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are investigating the role of the CRF2 receptor in physiological and pathological processes.
Introduction
Corticotropin-releasing factor (CRF) and its related peptides, the urocortins, are key regulators of the stress response and are implicated in a variety of physiological processes.[1] Their actions are mediated by two main G protein-coupled receptors, the CRF1 and CRF2 receptors.[1][2] While CRF1 receptor activation is often associated with anxiogenic effects, the precise roles of the CRF2 receptor are still under investigation, with evidence suggesting its involvement in cardiovascular function, appetite regulation, and anxiety.[3] The development of selective pharmacological tools is crucial for elucidating the distinct functions of these receptor subtypes.
This compound, a synthetic peptide analog of antisauvagine-30, has emerged as a highly valuable tool for the study of CRF2 receptors. Its high affinity and selectivity for the CRF2 receptor, coupled with its antagonistic properties, make it an ideal probe for dissecting the physiological and pathophysiological roles of this receptor in both in vitro and in vivo models. This guide will provide an in-depth look at the technical details surrounding this compound.
Pharmacological Profile of this compound
Binding Affinity
This compound exhibits high-affinity binding to human CRF2α and CRF2β receptor splice variants, with Ki values in the sub-nanomolar range. In contrast, its affinity for the human CRF1 receptor is significantly lower, demonstrating its high selectivity.
Table 1: Binding Affinity (Ki) of this compound at Human CRF Receptors
| Receptor Subtype | Ki (nM) | Selectivity (CRF1/CRF2α) | Selectivity (CRF1/CRF2β) |
| hCRF1 | 425 ± 50 | - | - |
| hCRF2α | 0.66 ± 0.03 | ~644-fold | - |
| hCRF2β | 0.62 ± 0.01 | - | ~685-fold |
Functional Antagonism
This compound acts as a competitive antagonist at CRF2 receptors. In functional assays, it effectively inhibits the signaling cascade initiated by CRF2 receptor agonists, such as sauvagine (B13155). The primary downstream effect of CRF2 receptor activation is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This compound has been shown to decrease sauvagine-stimulated cAMP accumulation in cells expressing hCRF2α and hCRF2β receptors. Importantly, this compound displays minimal intrinsic agonist activity at both CRF1 and CRF2 receptors.
Table 2: Functional Activity of this compound
| Assay | Cell Line | Agonist | This compound Effect |
| cAMP Accumulation | HEK293 cells expressing hCRF2α and hCRF2β | Sauvagine | Inhibition of agonist-stimulated cAMP accumulation |
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for CRF receptors.
Objective: To quantify the inhibitory constant (Ki) of this compound at hCRF1, hCRF2α, and hCRF2β receptors.
Materials:
-
Membranes from Human Embryonic Kidney (HEK) 293 cells stably transfected with cDNA encoding for hCRF1, hCRF2α, or hCRF2β receptors.
-
Radioligand: [¹²⁵I-Tyr⁰]Sauvagine.
-
This compound (unlabeled competitor).
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Incubate the cell membranes with a fixed concentration of [¹²⁵I-Tyr⁰]Sauvagine.
-
Add increasing concentrations of unlabeled this compound to compete for binding to the receptors.
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Functional cAMP Accumulation Assay
This protocol assesses the antagonist activity of this compound by measuring its ability to inhibit agonist-induced cAMP production.
Objective: To determine the functional antagonism of this compound at hCRF2α and hCRF2β receptors.
Materials:
-
HEK293 cells stably expressing hCRF2α or hCRF2β receptors.
-
Sauvagine (agonist).
-
This compound.
-
Cell culture medium containing a phosphodiesterase inhibitor.
-
cAMP assay kit (e.g., ELISA-based).
Methodology:
-
Pre-incubate the HEK293 cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of the agonist sauvagine.
-
Incubate for a specified period to allow for cAMP accumulation.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP produced using a competitive immunoassay or other suitable method.
-
Plot the concentration-response curves for sauvagine in the presence and absence of this compound to determine the extent of inhibition.
References
K41498: A Technical Guide to a Potent and Selective CRF2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of K41498, a potent and highly selective antagonist of the Corticotropin-Releasing Factor 2 (CRF2) receptor. This document is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.
Chemical Structure and Properties
This compound is a synthetic peptide analog of antisauvagine-30 (aSvg-30).[1] The peptide structure incorporates specific amino acid modifications to enhance its stability and selectivity. The sequence features a D-Phenylalanine at the first position, a Norleucine substitution for Methionine, and a C-terminal amide modification.[2] These changes contribute to its metabolic stability, a crucial attribute for a research compound and potential therapeutic agent.[3]
A 2D representation of the chemical structure of this compound, based on its amino acid sequence, is provided below.
Caption: 2D chemical structure of this compound generated from its amino acid sequence.
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆₂H₂₇₆N₄₈O₄₆ | [4] |
| Molecular Weight | 3632.26 g/mol | [4] |
| Amino Acid Sequence | {D-Phe}-His-Leu-Leu-Arg-Lys-{Nle}-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-Ile-NH₂ | [2] |
| CAS Number | 434938-41-7 | [4] |
| Purity | ≥95% (HPLC) | [2] |
| Solubility | Soluble to 5 mg/ml in water | [4] |
| Storage | Store at -20°C | [4] |
Biological Activity and Mechanism of Action
This compound functions as a highly potent and selective competitive antagonist of the CRF2 receptor.[1] It exhibits sub-nanomolar binding affinity for human CRF2α and CRF2β receptors, with significantly lower affinity for the CRF1 receptor, demonstrating its high selectivity.[2] The primary mechanism of action of this compound is the inhibition of agonist-stimulated intracellular cyclic adenosine (B11128) monophosphate (cAMP) accumulation.[2][5]
The binding affinities of this compound for human CRF receptor subtypes are detailed in Table 2.
Table 2: Binding Affinity (Ki) of this compound for Human CRF Receptors
| Receptor Subtype | Ki (nM) | Reference |
| Human CRF2α | 0.66 | [2] |
| Human CRF2β | 0.62 | [2] |
| Human CRF1 | 425 | [2] |
Signaling Pathway
The CRF2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligands (e.g., urocortins), couples to the Gαs protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This compound competitively binds to the CRF2 receptor, preventing the binding of agonists and thereby inhibiting this signaling cascade.
References
- 1. AID 651639 - Dose Response confirmation of uHTS hits for small molecule antagonists of the CRF-binding protein and CRF-R2 receptor complex in 384 well format - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hi-Affi™ In Vitro Cell based CRF Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. Peptide ligand binding properties of the corticotropin-releasing factor (CRF) type 2 receptor: pharmacology of endogenously expressed receptors, G-protein-coupling sensitivity and determinants of CRF2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The highly selective CRF2 receptor antagonist this compound binds to presynaptic CRF2 receptors in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRF Receptor | DC Chemicals [dcchemicals.com]
In vivo and in vitro studies using K41498
An In-Depth Technical Guide to K41498: In Vitro and In Vivo Studies
This technical guide provides a comprehensive overview of the pharmacological characteristics of this compound, a selective corticotropin-releasing factor 2 (CRF2) receptor antagonist. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its binding affinity, functional activity, and effects in preclinical models. The information is compiled from foundational studies on this compound.
Introduction
This compound is a peptide analogue of antisauvagine-30, designed for increased metabolic stability and high affinity for CRF2 receptors.[1] Its development marked a significant step in studying the physiological roles of the CRF2 receptor in both central and peripheral nervous systems.[1] This document summarizes the key in vitro and in vivo data that establish this compound as a potent and selective tool for CRF2 receptor research.
In Vitro Characterization
The initial characterization of this compound was performed using human embryonic kidney (HEK) 293 cells stably transfected to express human CRF1, CRF2α, and CRF2β receptors.[1][2] These studies were crucial in determining the binding affinity and functional antagonism of the compound.
Binding Affinity
Competitive binding assays were conducted to determine the affinity of this compound for CRF receptor subtypes. The results demonstrated that this compound binds with sub-nanomolar affinity to both CRF2α and CRF2β receptors, while showing significantly lower affinity for the CRF1 receptor, highlighting its selectivity.[1]
Table 1: Binding Affinity (Ki) of this compound for Human CRF Receptors
| Receptor Subtype | Ki (nM) |
| hCRF1 | 425 ± 50 |
| hCRF2α | 0.66 ± 0.03 |
| hCRF2β | 0.62 ± 0.01 |
| Data sourced from studies in HEK293 cells.[1][2] |
Functional Antagonism
The antagonist properties of this compound were confirmed by its ability to inhibit the signaling cascade initiated by a CRF receptor agonist. Specifically, it was shown to decrease sauvagine-stimulated cyclic adenosine (B11128) monophosphate (cAMP) accumulation in cells expressing CRF2 receptors.[1][2]
Signaling Pathway
This compound acts as a competitive antagonist at the CRF2 receptor, thereby blocking the downstream signaling cascade typically initiated by endogenous ligands like urocortin. This involves the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels.
References
- 1. The highly selective CRF2 receptor antagonist this compound binds to presynaptic CRF2 receptors in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The highly selective CRF2 receptor antagonist this compound binds to presynaptic CRF2 receptors in rat brain : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
The Role of K41498 in Hypotension Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
K41498 is a potent and highly selective antagonist for the Corticotropin-Releasing Factor 2 (CRF2) receptor.[1] Identified as [D-Phe11, His12, Nle17]Svg(11-40), this compound is an analogue of antisauvagine-30 (aSvg-30).[1][2] Its primary significance in hypotension research lies in its ability to selectively block the vasodilatory and hypotensive effects mediated by CRF2 receptor activation. This makes it an invaluable tool for elucidating the physiological and pathophysiological roles of the CRF2 signaling pathway in blood pressure regulation. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its receptor affinity, detailed experimental protocols for its use in vivo, and a visualization of the relevant signaling pathways.
Mechanism of Action
This compound exerts its effects by competitively binding to CRF2 receptors, thereby preventing the binding of endogenous agonists like urocortins.[2] The CRF2 receptor is a G-protein coupled receptor, and its activation, particularly in the cardiovascular system, leads to a signaling cascade that results in vasodilation and a subsequent decrease in blood pressure.[3][4]
Systemic administration of CRF2 receptor agonists, such as urocortin, reliably induces a state of hypotension.[2][5] this compound has been demonstrated to effectively antagonize this hypotensive response.[2] In vitro studies have shown that this compound inhibits the agonist-stimulated accumulation of cyclic AMP (cAMP), confirming its role as an antagonist in the canonical CRF2 receptor signaling pathway.[2] This selective antagonism allows researchers to isolate and study the specific contributions of the CRF2 receptor pathway to cardiovascular function, distinct from the actions of the CRF1 receptor, which is more associated with the central stress response.[2]
Quantitative Data
The selectivity and potency of this compound are best illustrated by its binding affinities (Ki) for human CRF receptors. The following table summarizes these key quantitative values.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| Human CRF2α (hCRF2α) | 0.66 ± 0.03 nM | [2] |
| Human CRF2β (hCRF2β) | 0.62 ± 0.01 nM | [2] |
| Human CRF1 (hCRF1) | 425 ± 50 nM | [2] |
As the data indicates, this compound exhibits sub-nanomolar affinity for both major isoforms of the CRF2 receptor, while its affinity for the CRF1 receptor is approximately 700-fold lower, highlighting its remarkable selectivity.[2]
In vivo studies in Wistar-Kyoto rats have provided quantitative data on the effects of this compound on blood pressure. The table below summarizes the key findings from these experiments.
| Experimental Condition | Agent(s) and Dose(s) | Route of Administration | Observed Effect on Blood Pressure | Reference |
| Hypotension Induction | Urocortin (1.4 μg) | Intravenous (i.v.) | >30 mm Hg decrease | [2] |
| Antagonism of Hypotension | This compound (1.84 μg) followed by Urocortin (1.4 μg) | Intravenous (i.v.) | Complete abolishment of hypotensive response | [2] |
| Central Effect of Agonist | Urocortin (2.35 μg) | Intracerebroventricular (i.c.v.) | Pressor response (increase in blood pressure) | [2] |
| Central Effect of Antagonist | This compound (1.84 μg) | Intracerebroventricular (i.c.v.) | ~25 mm Hg pressor response | [2] |
Experimental Protocols
The following protocols are synthesized from the methodologies described in the primary research on this compound and related studies on urocortin-induced hypotension.
In Vivo Model of Urocortin-Induced Hypotension and this compound Antagonism
1. Animal Model:
-
Species: Wistar-Kyoto rats.[2]
-
Housing: Maintained under standard conditions with ad libitum access to food and water.
2. Surgical Preparation (for conscious, freely moving studies):
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Implant catheters into the femoral artery for blood pressure monitoring and the femoral vein for intravenous drug administration.
-
For central administration studies, implant a guide cannula into the lateral cerebral ventricle (intracerebroventricular, i.c.v.).
-
Allow for a post-operative recovery period to ensure the animal is in a stable, conscious state for the experiment.
3. Drug Preparation:
-
Urocortin: Dissolve in sterile saline to a final concentration appropriate for the required dose (e.g., 1.4 μg per injection volume).
-
This compound: Dissolve in sterile saline to a final concentration appropriate for the required dose (e.g., 1.84 μg per injection volume).
4. Experimental Procedure:
-
Baseline Measurement: Connect the arterial catheter to a pressure transducer and allow the animal to acclimatize. Record baseline mean arterial pressure (MAP) for a stable period.
-
Antagonist Pre-treatment: Administer this compound (1.84 μg) via the intravenous (i.v.) or intracerebroventricular (i.c.v.) catheter.
-
Agonist Administration: Approximately 10 minutes after this compound administration, inject urocortin (1.4 μg i.v. or 2.35 μg i.c.v.).[2]
-
Blood Pressure Monitoring: Continuously record MAP throughout the procedure, from the baseline period until the blood pressure returns to normal or the experiment concludes.
-
Control Group: A separate group of animals should receive a vehicle (saline) injection instead of this compound prior to the urocortin challenge to confirm the hypotensive effect of urocortin alone.
In Vitro cAMP Accumulation Assay
1. Cell Culture:
-
Use Human Embryonic Kidney (HEK) 293 cells stably transfected to express either the human CRF2α or CRF2β receptor.[2]
-
Culture the cells in an appropriate medium until they reach the desired confluency for the assay.
2. Assay Protocol:
-
Pre-incubate the cells with this compound at various concentrations.
-
Stimulate the cells with a known CRF2 receptor agonist, such as sauvagine (B13155) (Svg).[2]
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based).
-
Analysis: Determine the ability of this compound to inhibit the agonist-induced increase in cAMP, thereby calculating its antagonist potency (e.g., IC50).
Signaling Pathways and Visualizations
The hypotensive effect of CRF2 receptor activation is primarily mediated through a Gs-protein coupled signaling pathway in vascular smooth muscle cells, leading to vasodilation. This compound acts by blocking the initial step in this cascade.
Caption: CRF2 receptor signaling pathway leading to hypotension and its blockade by this compound.
The following diagram illustrates the experimental workflow for testing the efficacy of this compound in an in vivo model of urocortin-induced hypotension.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. Intravenous urocortin II decreases blood pressure through CRF(2) receptor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRF2 receptors are highly expressed in the human cardiovascular system and their cognate ligands urocortins 2 and 3 are potent vasodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urocortins and corticotropin releasing factor type 2 receptors in the hypothalamus and the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Transcriptome Analysis Reveals Downregulation of Urocortin Expression in the Hypothalamo-Neurohypophysial System of Spontaneously Hypertensive Rats [frontiersin.org]
The Binding Affinity of K41498 for Corticotropin-Releasing Factor (CRF) Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity and functional activity of K41498, a potent and selective antagonist for the Corticotropin-Releasing Factor 2 (CRF2) receptor. This document details the quantitative binding data, comprehensive experimental protocols for receptor binding and functional assays, and a visualization of the associated signaling pathways.
Quantitative Binding Affinity of this compound
This compound, an analog of antisauvagine-30 (aSvg-30), demonstrates high-affinity binding to human CRF2α and CRF2β receptors with significantly lower affinity for the human CRF1 receptor. This selectivity makes it a valuable tool for investigating the physiological roles of CRF2 receptors. The binding affinities, expressed as inhibition constants (Ki), are summarized in the table below.
| Receptor Subtype | Ligand | Ki (nM) | Cell Line | Radioligand | Reference |
| Human CRF1 | This compound | 425 ± 50 | HEK293 | [¹²⁵I-Tyr⁰]Sauvagine | [1][2][3][4] |
| Human CRF2α | This compound | 0.66 ± 0.03 | HEK293 | [¹²⁵I-Tyr⁰]Sauvagine | [1] |
| Human CRF2β | This compound | 0.62 ± 0.01 | HEK293 | [¹²⁵I-Tyr⁰]Sauvagine |
Experimental Protocols
The following sections detail the methodologies employed to determine the binding affinity and functional antagonism of this compound at CRF receptors.
Cell Culture and Membrane Preparation
Human Embryonic Kidney (HEK293) cells stably transfected with the cDNA for human CRF1, CRF2α, or CRF2β receptors are utilized for these assays.
Protocol for Membrane Preparation:
-
Cell Lysis: Harvested cells are resuspended in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 2 mM EGTA) and homogenized.
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Membrane Pelleting: The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Washing: The resulting membrane pellet is washed by resuspension in fresh lysis buffer followed by another round of high-speed centrifugation.
-
Final Preparation: The final pellet is resuspended in a suitable assay buffer, and the protein concentration is determined using a standard method, such as the Bradford or BCA protein assay. Membranes are then stored at -80°C until use.
Radioligand Binding Assay
A competitive radioligand binding assay is performed to determine the affinity of this compound for CRF receptors.
Assay Components:
-
Binding Buffer: 50 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.5.
-
Radioligand: [¹²⁵I-Tyr⁰]Sauvagine ([¹²⁵I]Svg), a high-affinity CRF receptor ligand.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled CRF receptor agonist or antagonist (e.g., 1 µM sauvagine).
-
Test Compound: this compound at various concentrations.
Protocol:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [¹²⁵I]Svg (typically near its Kd value), and varying concentrations of this compound.
-
Equilibration: Incubate the mixture at room temperature for a sufficient period to reach binding equilibrium (e.g., 2 hours).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]Svg). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (cAMP Accumulation)
CRF receptors are G-protein coupled receptors that, upon activation by an agonist, stimulate adenylyl cyclase to produce cyclic AMP (cAMP). The antagonist properties of this compound are confirmed by its ability to inhibit agonist-stimulated cAMP accumulation.
Protocol:
-
Cell Plating: Seed HEK293 cells expressing the CRF receptor subtypes into 24- or 96-well plates and allow them to adhere and grow.
-
Pre-incubation: Prior to the assay, the cells are often pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Antagonist Incubation: The cells are then incubated with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: Following incubation with the antagonist, a fixed concentration of a CRF receptor agonist (e.g., sauvagine (B13155) or urocortin) is added to stimulate cAMP production.
-
Lysis and Detection: After agonist stimulation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Data Analysis: The ability of this compound to inhibit the agonist-induced increase in cAMP is quantified, and the IC₅₀ value for the antagonist activity is determined.
Visualizations
The following diagrams illustrate the experimental workflow for the radioligand binding assay and the signaling pathway of CRF receptors.
Caption: Workflow for the CRF Receptor Radioligand Binding Assay.
Caption: Simplified CRF Receptor Signaling Pathway via Gαs.
References
- 1. The highly selective CRF2 receptor antagonist this compound binds to presynaptic CRF2 receptors in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Selectivity of K41498: A Technical Guide to its Preference for CRF2 over CRF1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular interactions and functional consequences that define the remarkable selectivity of the peptide antagonist K41498 for the Corticotropin-Releasing Factor 2 (CRF2) receptor over its CRF1 counterpart. Understanding this selectivity is paramount for the development of targeted therapeutics for a range of disorders, including anxiety, depression, and irritable bowel syndrome. This document provides a comprehensive overview of the quantitative binding data, detailed experimental protocols, and the underlying signaling pathways, offering a complete resource for professionals in the field.
Quantitative Analysis of this compound Binding and Functional Activity
The selectivity of this compound is most clearly demonstrated by its differential binding affinities and functional antagonism at the CRF1 and CRF2 receptors. The following tables summarize the key quantitative data from in vitro studies.
Table 1: Competitive Binding Affinities (Ki) of this compound at Human CRF Receptors [1][2][3]
| Receptor Subtype | This compound Ki (nM) |
| hCRF1 | 425 ± 50 |
| hCRF2α | 0.66 ± 0.03 |
| hCRF2β | 0.62 ± 0.01 |
Data are presented as mean ± SEM. Ki values were determined by competitive displacement of a radiolabeled ligand in membranes from HEK293 cells stably expressing the respective human CRF receptor subtype.
The data unequivocally show that this compound binds with sub-nanomolar affinity to both splice variants of the CRF2 receptor, while its affinity for the CRF1 receptor is approximately 700-fold lower[1].
Table 2: Functional Antagonist Activity of this compound [1]
| Receptor Subtype | This compound Inhibition of Sauvagine-Stimulated cAMP Accumulation |
| hCRF1 | Low Potency |
| hCRF2α | High Potency |
| hCRF2β | High Potency |
This table provides a qualitative summary of the functional data. This compound demonstrates potent antagonism at CRF2 receptors by inhibiting the agonist (Sauvagine)-induced accumulation of cyclic AMP (cAMP), a key second messenger in the CRF receptor signaling cascade. In contrast, its ability to inhibit agonist activity at the CRF1 receptor is significantly weaker.
Experimental Protocols
A thorough understanding of the methodologies used to derive the quantitative data is crucial for interpretation and replication. The following sections detail the key experimental protocols.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the binding affinity (Ki) of this compound for CRF1 and CRF2 receptors.
Materials:
-
HEK293 cells stably transfected with cDNA encoding for human CRF1, CRF2α, or CRF2β receptors.
-
Membrane preparation from the transfected HEK293 cells.
-
Radioligand: [¹²⁵I-Tyr⁰]Sauvagine.
-
Unlabeled this compound.
-
Assay buffer.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target CRF receptor subtype.
-
Harvest the cells and homogenize them in a lysis buffer to rupture the cell membranes.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand ([¹²⁵I-Tyr⁰]Sauvagine), and varying concentrations of unlabeled this compound.
-
Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-radiolabeled competing ligand).
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. This traps the membranes with the bound radioligand on the filter.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Functional Assay: cAMP Accumulation
This assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the production of the second messenger cyclic AMP (cAMP) following receptor activation.
Objective: To determine the functional antagonist activity of this compound at CRF1 and CRF2 receptors.
Materials:
-
HEK293 cells stably transfected with cDNA encoding for human CRF1, CRF2α, or CRF2β receptors.
-
Sauvagine (a CRF receptor agonist).
-
This compound.
-
Cell culture medium.
-
cAMP assay kit (e.g., ELISA-based).
Protocol:
-
Cell Culture:
-
Plate the transfected HEK293 cells in 96-well plates and allow them to adhere overnight.
-
-
Antagonist Pre-incubation:
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
-
Agonist Stimulation:
-
Add a fixed concentration of the agonist Sauvagine to the wells to stimulate the CRF receptors.
-
Include control wells with no agonist (basal cAMP levels) and with agonist only (maximal stimulation).
-
-
cAMP Measurement:
-
After a specific incubation time, lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in each well using a competitive enzyme-linked immunosorbent assay (ELISA) or other suitable detection method as per the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-stimulated cAMP production.
-
Visualizing the Molecular Landscape
To further elucidate the selectivity of this compound, it is essential to visualize the relevant biological pathways and experimental processes.
Signaling Pathways of CRF1 and CRF2 Receptors
Both CRF1 and CRF2 are G protein-coupled receptors (GPCRs) that primarily couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP.[4][5] However, they can also couple to other G proteins and activate alternative signaling cascades.
Caption: Canonical Gs-cAMP signaling pathway for CRF1 and CRF2 receptors.
Experimental Workflow for Determining Receptor Selectivity
The process of determining the selectivity of a compound like this compound involves a series of well-defined steps, from initial binding studies to functional validation.
References
- 1. The highly selective CRF2 receptor antagonist this compound binds to presynaptic CRF2 receptors in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The highly selective CRF2 receptor antagonist this compound binds to presynaptic CRF2 receptors in rat brain : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
K41498: A Potent and Selective CRF2 Receptor Antagonist for Investigating Stress-Related Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Corticotropin-releasing factor (CRF) and its related peptides, the urocortins, are key regulators of the stress response.[1] Their actions are mediated by two G protein-coupled receptors, the CRF1 and CRF2 receptors.[1] While the role of CRF1 receptors in anxiety and depression has been extensively studied, the precise functions of CRF2 receptors remain less clear, partly due to a lack of selective pharmacological tools.[2][3] K41498, a novel analogue of antisauvagine-30, has emerged as a high-affinity, metabolically stable, and highly selective antagonist for the CRF2 receptor.[1] This technical guide provides a comprehensive overview of this compound as a research tool, summarizing its pharmacological properties, detailing key experimental protocols, and illustrating its mechanism of action within the CRF signaling pathways.
Core Properties of this compound
This compound is a peptide antagonist, specifically [D-Phe11, His12, Nle17]Svg(11-40), derived from antisauvagine-30.[1][4] Its development has provided researchers with a valuable tool to dissect the physiological and pathological roles of CRF2 receptors in both the central nervous system and the periphery.[1]
Quantitative Pharmacological Data
The selectivity and potency of this compound have been rigorously characterized through in vitro assays. The following tables summarize the key quantitative data, demonstrating its high affinity for CRF2 receptors over CRF1 receptors.
Table 1: Binding Affinity of this compound and other CRF Ligands
| Compound | hCRF1 Receptor Ki (nM) | hCRF2α Receptor Ki (nM) | hCRF2β Receptor Ki (nM) | Selectivity (CRF1/CRF2α) |
| This compound | 425 ± 50 | 0.66 ± 0.03 | 0.62 ± 0.01 | ~700-fold |
| Astressin | 0.85 ± 0.05 | 0.28 ± 0.02 | 0.31 ± 0.02 | ~3-fold |
| Rat Urocortin (rUcn) | 0.71 ± 0.04 | 0.35 ± 0.02 | 0.26 ± 0.01 | ~2-fold |
| Sauvagine (B13155) (Svg) | 0.68 ± 0.03 | 0.38 ± 0.02 | 0.29 ± 0.01 | ~2-fold |
| Data sourced from in vitro studies using human embryonic kidney (HEK) 293 cells transfected with human CRF receptors.[1] |
Table 2: Functional Antagonist Activity of this compound
| Compound | hCRF1 Cells (IC50, nM) | hCRF2α Cells (IC50, nM) | hCRF2β Cells (IC50, nM) |
| This compound | >1000 | 1.2 ± 0.1 | 1.1 ± 0.1 |
| Astressin | 1.5 ± 0.2 | 1.3 ± 0.1 | 1.4 ± 0.1 |
| IC50 values represent the concentration of antagonist required to inhibit 50% of the cAMP accumulation stimulated by Sauvagine.[1] |
CRF Signaling Pathways and the Mechanism of this compound
CRF receptors are G protein-coupled receptors that primarily signal through the adenylyl cyclase-protein kinase A (PKA) pathway.[3] Upon activation by agonists like urocortin or sauvagine, the receptor couples to Gs proteins, leading to the production of cyclic AMP (cAMP).[5] this compound acts as a competitive antagonist at CRF2 receptors, blocking the binding of endogenous agonists and thereby inhibiting the downstream signaling cascade.[1]
Caption: CRF2 Receptor Signaling and this compound Antagonism.
Key Experimental Protocols
The following are detailed methodologies for the key in vitro and in vivo experiments used to characterize this compound.
In Vitro Radioligand Binding Assays
This protocol is used to determine the binding affinity (Ki) of this compound for CRF receptors.
Experimental Workflow:
Caption: Workflow for Radioligand Binding Assay.
Detailed Methodology:
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK) 293 cells are permanently transfected with cDNA encoding for either the human CRF1 (hCRF1), hCRF2α, or hCRF2β receptor.[1] Cells are cultured to confluency and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Assay: The assay is performed in a buffer containing 50 mM Tris-HCl, 10 mM MgCl2, and 2 mM EGTA.[1] Membranes are incubated with a fixed concentration of the radioligand [125I-Tyr0]Sauvagine and varying concentrations of the competing ligand (this compound).
-
Incubation and Filtration: The incubation is carried out at room temperature for a specified time to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Data Analysis: The radioactivity retained on the filters is measured using a gamma counter. The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro cAMP Accumulation Assays
This protocol assesses the functional antagonist activity of this compound by measuring its ability to inhibit agonist-stimulated cAMP production.
Experimental Workflow:
Caption: Workflow for cAMP Accumulation Assay.
Detailed Methodology:
-
Cell Culture: HEK293 cells stably expressing hCRF1, hCRF2α, or hCRF2β receptors are seeded in multi-well plates and grown to near confluency.[1]
-
Assay Procedure: The growth medium is removed, and the cells are washed with a serum-free medium. The cells are then pre-incubated with various concentrations of this compound for a defined period.
-
Agonist Stimulation: Following pre-incubation, a fixed concentration of the CRF receptor agonist, sauvagine, is added to the wells to stimulate adenylyl cyclase activity.
-
cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular concentration of cAMP is determined using a commercially available enzyme immunoassay (EIA) kit or a radioimmunoassay (RIA).
-
Data Analysis: The results are expressed as a percentage of the maximal response to sauvagine alone. The IC50 value, representing the concentration of this compound that causes a 50% inhibition of the sauvagine-stimulated cAMP accumulation, is calculated.[1]
In Vivo Antagonism of Urocortin-Induced Hypotension
This protocol evaluates the in vivo efficacy of this compound by testing its ability to block the physiological effects of a CRF2 receptor agonist.
Experimental Workflow:
Caption: Workflow for In Vivo Blood Pressure Study.
Detailed Methodology:
-
Animal Preparation: Conscious Wistar-Kyoto rats are used.[1] Arterial and venous cannulas are implanted for blood pressure measurement and drug administration, respectively. For central administration studies, an intracerebroventricular (i.c.v.) cannula is implanted.
-
Drug Administration: A baseline blood pressure reading is established. This compound (1.84 μg) is administered either intravenously (i.v.) or i.c.v.[1]
-
Agonist Challenge: After a short interval, urocortin (1.4 μg i.v. or 2.35 μg i.c.v.) is administered.[1]
-
Blood Pressure Monitoring: Mean arterial pressure is continuously monitored and recorded before and after drug administrations.
-
Data Analysis: The changes in blood pressure in response to urocortin in the presence and absence of this compound are compared to determine the antagonist effect of this compound.[1] For instance, this compound was shown to antagonize the hypotensive response to systemic urocortin, a CRF2 receptor-mediated effect.[1]
Applications in Research
The high selectivity of this compound for the CRF2 receptor makes it an invaluable tool for:
-
Elucidating the role of CRF2 receptors in anxiety and depression: While CRF1 receptor antagonists have shown promise as anxiolytics and antidepressants, the role of CRF2 receptors is more complex.[3][6] this compound allows for the specific investigation of CRF2 receptor function in animal models of these disorders.
-
Investigating the cardiovascular effects of CRF peptides: this compound can be used to differentiate the cardiovascular responses mediated by CRF1 and CRF2 receptors.[1]
-
Mapping the distribution of CRF2 receptors: Radiolabeled this compound (125I-K41498) can be used for autoradiographic studies to visualize the precise anatomical location of CRF2 receptors in the brain and peripheral tissues.[1]
-
Studying the role of presynaptic CRF2 receptors: Studies using this compound have provided evidence for the existence of presynaptic CRF2 receptors on vagal afferent terminals, suggesting a role for these receptors in modulating visceral sensory information.[1]
Conclusion
This compound is a potent, selective, and metabolically stable antagonist of the CRF2 receptor. Its well-characterized pharmacological profile, coupled with the detailed experimental protocols outlined in this guide, makes it an essential research tool for scientists and drug development professionals. The use of this compound will undoubtedly continue to advance our understanding of the complex roles of the CRF2 signaling pathway in health and disease, potentially leading to the development of novel therapeutic strategies for stress-related disorders.
References
- 1. The highly selective CRF2 receptor antagonist this compound binds to presynaptic CRF2 receptors in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and use of a high-throughput screen to identify novel modulators of the corticotropin releasing factor binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The highly selective CRF2 receptor antagonist this compound binds to presynaptic CRF2 receptors in rat brain : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 5. Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of CRF1 receptor antagonists as antidepressants and anxiolytics: progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]
The history and development of K41498 as a CRF2 antagonist
An in-depth technical guide on the history and development of K41498 as a Corticotropin-Releasing Factor 2 (CRF2) receptor antagonist.
Introduction
Corticotropin-releasing factor (CRF) and its related peptides, the urocortins, are key regulators of the stress response through their interaction with two main G protein-coupled receptors: the CRF1 and CRF2 receptors.[1] While the CRF1 receptor has been a primary target for developing treatments for anxiety and depression, the CRF2 receptor's role is also significant, with its involvement in cardiovascular regulation, anxiety, and energy homeostasis.[2][3] The development of selective antagonists has been crucial for elucidating the distinct physiological functions of these receptors. This compound emerged as a milestone peptide antagonist, demonstrating high affinity and selectivity for the CRF2 receptor, thereby providing a powerful tool for neurochemical and functional studies.[1]
History and Rationale for Development
The development of this compound is rooted in the modification of naturally occurring peptide ligands. Its lineage begins with sauvagine (B13155), an amphibian peptide, which led to the creation of antisauvagine-30 (aSvg-30) .[1] aSvg-30 was the first peptide ligand identified as a specific and competitive antagonist for the CRF2 receptor.
While aSvg-30 was a pivotal discovery, there was a need for an analogue with improved metabolic stability and the capability to be radiolabelled to a high specific activity for use in autoradiographic studies. This led to the design and synthesis of this compound. This compound is an analogue of aSvg-30 with the chemical name [D-Phe11, His12, Nle17]Svg(11-40) . The key modification was the replacement of a methionine residue with norleucine (Nle) to prevent sulphoxidation, thereby increasing the chemical and metabolic stability of the peptide without compromising its pharmacological profile.
Development lineage of this compound.
Quantitative Pharmacological Data
This compound has been extensively characterized in vitro for its binding affinity and functional antagonism at human CRF receptor subtypes.
Binding Affinity
The affinity of this compound for CRF receptors was determined through competitive binding assays using membranes from HEK293 cells stably expressing the human CRF1, CRF2α, or CRF2β receptors. The results demonstrate this compound's high affinity for both CRF2 receptor splice variants and significantly lower affinity for the CRF1 receptor.
| Compound | hCRF1 (Ki, nM) | hCRF2α (Ki, nM) | hCRF2β (Ki, nM) | Selectivity (CRF1/CRF2α) |
| This compound | 425 ± 50 | 0.66 ± 0.03 | 0.62 ± 0.01 | ~700-fold |
| Astressin | - | - | - | - |
| rUcn | 0.71 ± 0.06 | 0.35 ± 0.02 | 0.26 ± 0.02 | - |
| Sauvagine | 0.49 ± 0.05 | 0.29 ± 0.01 | 0.35 ± 0.03 | - |
| Data sourced from Lawrence et al. (2002). |
Functional Antagonist Activity
The antagonist properties of this compound were confirmed by measuring its ability to inhibit agonist-stimulated cyclic AMP (cAMP) accumulation in transfected HEK293 cells. This compound showed minimal intrinsic agonist activity (1-3%) and potently inhibited sauvagine-mediated cAMP accumulation in cells expressing CRF2α and CRF2β receptors.
| Compound | Receptor Subtype | Activity |
| This compound | hCRF1 | Low potency inhibition of Svg-stimulated cAMP |
| hCRF2α | Potent inhibition of Svg-stimulated cAMP | |
| hCRF2β | Potent inhibition of Svg-stimulated cAMP | |
| Astressin | hCRF1 | High potency inhibition of Svg-stimulated cAMP |
| hCRF2α | Equipotent to this compound in inhibiting Svg-mediated cAMP | |
| hCRF2β | Equipotent to this compound in inhibiting Svg-mediated cAMP | |
| Data sourced from Lawrence et al. (2002). |
Signaling Pathways
CRF2 receptors are Class B G protein-coupled receptors that primarily signal through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This compound acts as a competitive antagonist, blocking the binding of endogenous agonists like urocortins and preventing the initiation of this signaling cascade.
CRF2 receptor signaling and antagonism by this compound.
Experimental Protocols
In Vitro Characterization Workflow
The in vitro evaluation of this compound followed a systematic workflow to establish its binding and functional properties.
Workflow for in vitro characterization of this compound.
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for human CRF1, CRF2α, and CRF2β receptors.
-
Cell Lines: Human embryonic kidney (HEK) 293 cells, permanently transfected with cDNA coding for the respective human CRF receptor subtypes, were used.
-
Membrane Preparation: Cells were harvested and homogenized in a buffer. The homogenate was centrifuged, and the resulting pellet containing the cell membranes was resuspended for use in the assay.
-
Assay Protocol: Membranes were incubated with a specific concentration of the radioligand ([125I-Tyr0]Sauvagine) and a range of concentrations of the competing ligand (this compound). Non-specific binding was determined in the presence of a saturating concentration of an unlabeled ligand.
-
Data Analysis: Following incubation, the bound and free radioligand were separated by rapid filtration. The radioactivity retained on the filters was counted using a gamma counter. The concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50) was determined, and this value was converted to an inhibition constant (Ki).
2. cAMP Accumulation Functional Assay
-
Objective: To assess the functional antagonist properties of this compound by measuring its ability to inhibit agonist-induced cAMP production.
-
Cell Lines: Intact HEK293 cells stably expressing the hCRF1, hCRF2α, or hCRF2β receptors were used.
-
Assay Protocol: Cells were plated and allowed to adhere. They were then pre-incubated with varying concentrations of this compound (or vehicle) before being stimulated with a fixed concentration of the agonist sauvagine (Svg).
-
Data Analysis: After agonist stimulation, the reaction was stopped, and the cells were lysed. The concentration of cAMP in the cell lysates was quantified, typically using a competitive binding assay or an immunoassay. The data were analyzed to determine the potency of this compound in inhibiting the agonist-induced response.
In Vivo Studies
-
Objective: To determine if this compound can act as a CRF2 receptor antagonist in a living system.
-
Animal Model: Conscious Wistar-Kyoto rats were used.
-
Protocol: The study focused on the known hypotensive effect of systemic urocortin, which is mediated by CRF2 receptors. In one experiment, rats received an intravenous (i.v.) injection of urocortin (1.4 μg), and the change in mean arterial pressure was recorded. In another experiment, rats were pre-treated with this compound (1.84 μg, i.v.) 10 minutes before the urocortin administration.
-
Results: this compound pre-treatment effectively antagonized the hypotensive response to systemic urocortin, demonstrating its efficacy as a CRF2 antagonist in vivo. Interestingly, when administered centrally (intracerebroventricularly), this compound did not block the pressor (blood pressure increasing) response to centrally administered urocortin, highlighting the differential roles of central versus peripheral CRF2 receptors.
Conclusion
This compound represents a significant advancement in the study of the CRF system. Developed as a metabolically stable and highly selective peptide antagonist for the CRF2 receptor, it has proven invaluable for in vitro and in vivo pharmacological studies. Its high affinity for both CRF2α and CRF2β isoforms, coupled with over 700-fold selectivity against the CRF1 receptor, established it as a precise tool. The characterization of this compound has not only confirmed the role of peripheral CRF2 receptors in cardiovascular regulation but has also, through its use as a radioligand, helped to map the distribution of these receptors in the brain and periphery, including identifying their presence on presynaptic vagal afferent terminals. This compound remains a benchmark compound for researchers investigating the complex physiology of the CRF2 receptor.
References
Methodological & Application
Application Notes and Protocols for K41498 in Autoradiography Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
K41498 is a potent and highly selective antagonist for the Corticotropin-Releasing Factor 2 (CRF2) receptor, with significantly lower affinity for the CRF1 receptor subtype.[1][2][3][4] An analog of antisauvagine-30 (aSvg-30), this compound has been developed to be metabolically stable and can be radiolabeled, most commonly with Iodine-125 (¹²⁵I), to a high specific activity for use in quantitative autoradiography.[1] This makes ¹²⁵I-K41498 an invaluable tool for the precise localization and quantification of CRF2 receptors in various tissues, including the brain and periphery, thereby aiding in the elucidation of the physiological and pathological roles of the CRF2 system.[1]
These application notes provide detailed protocols for the use of ¹²⁵I-K41498 in in-vitro autoradiography experiments, guidance on data interpretation, and a summary of its binding characteristics.
This compound Profile and Binding Affinity
This compound demonstrates sub-nanomolar affinity for human CRF2α and CRF2β receptors, with approximately 700-fold greater selectivity for CRF2 receptors over the CRF1 receptor.[1] The binding affinities (Ki) of this compound and related compounds are summarized in the table below.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] |
| This compound | hCRF2α | 0.66 ± 0.03[1][2] |
| hCRF2β | 0.62 ± 0.01[1][2] | |
| hCRF1 | 425 ± 50[1][2] | |
| Astressin (B1632008) | hCRF2α / hCRF2β | High Affinity (equipotent to this compound in inhibiting Svg-mediated cAMP accumulation)[1] |
| hCRF1 | High Affinity[1] | |
| Rat Urocortin (rUcn) | hCRF1, hCRF2α, hCRF2β | 0.26 - 0.71[1] |
| Sauvagine (Svg) | hCRF1, hCRF2α, hCRF2β | 0.26 - 0.71[1] |
| Antalarmin | hCRF1 | High Affinity |
| hCRF2 | Low Affinity (insensitive)[1] |
Signaling Pathway and Experimental Principle
CRF receptors, including CRF2, are G protein-coupled receptors (GPCRs) that, upon agonist binding, typically activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] this compound acts as a competitive antagonist, binding to the CRF2 receptor and blocking the downstream signaling cascade initiated by agonists like urocortin or sauvagine.[1] In autoradiography, the radiolabeled ¹²⁵I-K41498 allows for the visualization and quantification of CRF2 receptor distribution in tissue sections.
Figure 1: Simplified CRF2 receptor signaling pathway and the antagonistic action of this compound.
Experimental Protocols
The following is a detailed protocol for performing in-vitro receptor autoradiography using ¹²⁵I-K41498.
Materials and Reagents
-
¹²⁵I-K41498 (Specific Activity: ~2000 Ci/mmol)[1]
-
Unlabeled this compound (for non-specific binding determination)
-
Other ligands as required (e.g., rat urocortin, astressin for displacement studies)[1]
-
Tissue sections (e.g., brain, heart) mounted on gelatin-coated slides[1]
-
Incubation Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Distilled water
-
Phosphor imaging plates or autoradiography film
-
Phosphor imager or X-ray film developer
-
Image analysis software
Experimental Workflow
Figure 2: General workflow for in-vitro autoradiography with ¹²⁵I-K41498.
Step-by-Step Procedure
-
Tissue Preparation:
-
Euthanize the animal and rapidly dissect the tissues of interest.
-
Snap-freeze the tissues in isopentane (B150273) chilled with liquid nitrogen to prevent redistribution of the target receptors.[5]
-
Store tissues at -80°C until sectioning.
-
Using a cryostat, cut tissue sections at a thickness of 10-20 µm.[6]
-
Thaw-mount the sections onto gelatin/chrome-alum-coated microscope slides.[1]
-
Store the mounted sections at -80°C prior to use.[1]
-
-
Pre-incubation:
-
Bring the slides to room temperature.
-
Pre-incubate the slides in incubation buffer for approximately 30 minutes at room temperature to rehydrate the tissue and wash away endogenous ligands.[6]
-
-
Incubation:
-
Prepare the incubation solution containing ¹²⁵I-K41498 in the incubation buffer. A concentration of 100 pM ¹²⁵I-K41498 has been shown to be effective for detecting specific binding to CRF2 receptors.[1]
-
For determining total binding , incubate a set of slides with the ¹²⁵I-K41498 solution.
-
For determining non-specific binding , incubate an adjacent set of slides with the ¹²⁵I-K41498 solution plus a high concentration of unlabeled this compound (e.g., 1 µM) or another suitable CRF2 ligand like astressin.[1]
-
Incubate the slides for 60-90 minutes at room temperature in a humidified chamber.[6]
-
-
Washing:
-
Rapidly aspirate the incubation solution from the slides.
-
Immediately place the slides in ice-cold wash buffer.
-
Perform a series of washes (e.g., 3 x 5 minutes) in fresh, ice-cold wash buffer to remove unbound radioligand.[6]
-
Perform a final brief dip in ice-cold distilled water to remove buffer salts.[6]
-
-
Drying and Exposure:
-
Dry the slides under a stream of cool, dry air.
-
Appose the dried slides to a phosphor imaging plate or autoradiography film in a light-tight cassette, along with radioactive standards for quantification.[6][7]
-
Expose for an appropriate duration (typically 1-5 days, depending on the radioactivity level).[6]
-
-
Imaging and Data Analysis:
-
Scan the phosphor imaging plate using a phosphor imager or develop the X-ray film.[6][7]
-
Using image analysis software, define regions of interest (ROIs) over the tissue sections.
-
Quantify the signal intensity in the ROIs.
-
Calculate specific binding by subtracting the non-specific binding signal from the total binding signal for each corresponding region.
-
Use the radioactive standards to generate a calibration curve and convert the signal intensity into absolute units (e.g., fmol/mg tissue).
-
Data Interpretation and Quality Control
-
Specificity: Specific binding of ¹²⁵I-K41498 should be displaceable by CRF2-selective ligands (e.g., unlabeled this compound, astressin, rat urocortin) but not by CRF1-selective ligands (e.g., antalarmin).[1]
-
Anatomical Correlation: The observed binding pattern should correlate with known or suspected locations of CRF2 receptor expression, such as the heart, coronary vessels, and specific brain regions like the nucleus tractus solitarius and lateral septum.[1]
-
Reproducibility: Ensure consistent results across replicate sections and experiments.
By following these protocols, researchers can effectively utilize ¹²⁵I-K41498 to investigate the distribution and density of CRF2 receptors, providing valuable insights for neuroscience, cardiovascular research, and drug development.
References
- 1. The highly selective CRF2 receptor antagonist this compound binds to presynaptic CRF2 receptors in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Autoradiography, MALDI-MS, and SIMS-MS Imaging in Pharmaceutical Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
Application Notes: K41498 as a Potent and Selective CRF2 Receptor Antagonist in a cAMP Accumulation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corticotropin-releasing factor (CRF) receptors, including the CRF1 and CRF2 subtypes, are G protein-coupled receptors (GPCRs) that play a critical role in the physiological response to stress. The CRF2 receptor, which is coupled to the Gs alpha subunit, activates adenylyl cyclase upon agonist binding, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] K41498 is a potent and highly selective peptide antagonist for the CRF2 receptor.[2][3][4] This application note provides a detailed protocol for a competitive cAMP accumulation assay to characterize the antagonist properties of this compound at human CRF2α and CRF2β receptors.
Mechanism of Action
This compound acts as a competitive antagonist at CRF2 receptors. It binds to the receptor with high affinity but does not elicit a significant downstream signaling response (i.e., it has minimal intrinsic activity).[2] In the presence of a CRF2 receptor agonist, such as sauvagine, this compound competes for the same binding site, thereby inhibiting the agonist-induced activation of adenylyl cyclase and subsequent accumulation of intracellular cAMP. This inhibitory effect can be quantified to determine the potency of this compound, typically expressed as an IC50 value.
Data Presentation
Table 1: Binding Affinity of this compound for Human CRF Receptors
| Receptor Subtype | K_i_ (nM) |
| hCRF2α | 0.66 ± 0.03 |
| hCRF2β | 0.62 ± 0.01 |
| hCRF1 | 425 ± 50 |
Data obtained from competitive binding assays using membranes from HEK293 cells stably expressing the respective human CRF receptors.
Table 2: Functional Potency of Sauvagine (Agonist) at Human CRF Receptors
| Receptor Subtype | Agonist | EC_50_ (nM) for cAMP Accumulation |
| hCRF2α | Sauvagine | 0.34 ± 0.03 |
| hCRF2β | Sauvagine | 0.49 ± 0.08 |
| hCRF1 | Sauvagine | 0.42 ± 0.03 |
Data derived from cAMP accumulation assays in HEK293 cells stably expressing the respective human CRF receptors.
Signaling Pathway and Experimental Workflow
References
- 1. Neurobiology of corticotropin releasing factor (CRF) receptors and CRF-binding protein: implications for the treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The highly selective CRF2 receptor antagonist this compound binds to presynaptic CRF2 receptors in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The highly selective CRF2 receptor antagonist this compound binds to presynaptic CRF2 receptors in rat brain : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Presynaptic CRF2 Receptors with K41498
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing K41498, a potent and highly selective corticotropin-releasing factor 2 (CRF2) receptor antagonist, to investigate the role and function of presynaptic CRF2 receptors. This compound is a valuable tool for elucidating the physiological and pathological significance of these receptors in the central and peripheral nervous systems.
This compound is a peptide analogue of antisauvagine-30, engineered for enhanced metabolic stability and the ability to be radiolabelled.[1] It exhibits sub-nanomolar affinity for CRF2 receptors with approximately 700-fold selectivity over CRF1 receptors, making it a highly specific pharmacological tool.[1]
Data Presentation
Table 1: Binding Affinity of this compound and other CRF Analogs at Human CRF Receptors
| Compound | hCRF1 Ki (nM) | hCRF2α Ki (nM) | hCRF2β Ki (nM) | Selectivity (CRF1/CRF2α) |
| This compound | 425 ± 50 | 0.66 ± 0.03 | 0.62 ± 0.01 | ~700-fold |
| Astressin | High Affinity | High Affinity | High Affinity | Non-selective |
| rUcn | 0.26 - 0.71 | 0.26 - 0.71 | 0.26 - 0.71 | Non-selective |
| Svg | 0.26 - 0.71 | 0.26 - 0.71 | 0.26 - 0.71 | Non-selective |
| Data synthesized from Lawrence et al., 2002.[1] |
Table 2: Functional Activity of this compound at Human CRF Receptors (cAMP Accumulation Assay)
| Compound | Receptor | Agonist Activity (EC50, nM) | Antagonist Activity (Inhibition of Svg-stimulated cAMP) |
| Svg | hCRF1 | 0.42 ± 0.03 | - |
| Svg | hCRF2α | 0.34 ± 0.03 | - |
| Svg | hCRF2β | 0.49 ± 0.08 | - |
| This compound | hCRF1 | Minimal (1-3% intrinsic activity) | Low Potency |
| This compound | hCRF2α | Minimal (1-3% intrinsic activity) | High Potency (equipotent to Astressin) |
| This compound | hCRF2β | Minimal (1-3% intrinsic activity) | High Potency (equipotent to Astressin) |
| Astressin | hCRF1 | 18% intrinsic activity | High Potency |
| Astressin | hCRF2α | 6% intrinsic activity | High Potency |
| Astressin | hCRF2β | 8% intrinsic activity | High Potency |
| Data synthesized from Lawrence et al., 2002.[1] |
Experimental Protocols
Protocol 1: In Vitro Characterization of this compound using Radioligand Binding Assays
This protocol is for determining the binding affinity and selectivity of this compound for CRF receptor subtypes expressed in a heterologous system.
1. Cell Culture and Membrane Preparation:
- Culture Human Embryonic Kidney (HEK) 293 cells stably transfected with cDNA encoding for human CRF1, CRF2α, or CRF2β receptors.
- Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4).
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Pellet the membrane fraction by high-speed centrifugation.
- Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Competitive Binding Assay:
- In a 96-well plate, combine membrane preparations (5-30 µg of protein) with a fixed concentration of radioligand (e.g., [125I-Tyr0]Sauvagine at ~100 pM).
- Add increasing concentrations of this compound or other competing ligands.
- For non-specific binding determination, include a high concentration of a non-labeled ligand (e.g., 1 µM rat urocortin).
- Incubate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
- Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine.
- Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
- Calculate the specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) by non-linear regression analysis.
- Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Characterization of this compound using cAMP Accumulation Assays
This protocol assesses the antagonist properties of this compound by measuring its ability to inhibit agonist-induced cyclic adenosine (B11128) monophosphate (cAMP) production.
1. Cell Culture:
- Seed HEK293 cells stably expressing CRF1, CRF2α, or CRF2β receptors in 24-well plates and grow to near confluency.
2. cAMP Accumulation Assay:
- Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 1 mM isobutylmethylxanthine) for a short period (e.g., 20 minutes) to prevent cAMP degradation.
- To test for antagonist activity, add this compound at various concentrations and incubate for a defined period (e.g., 15 minutes).
- Stimulate the cells with a fixed concentration of a CRF receptor agonist (e.g., Sauvagine at its EC50 concentration) and incubate for another defined period (e.g., 30 minutes).
- To determine agonist activity, add this compound alone in increasing concentrations.
3. cAMP Measurement:
- Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., an enzyme-linked immunosorbent assay [ELISA] or a radioimmunoassay [RIA]).
4. Data Analysis:
- For antagonist activity, plot the percentage of agonist-stimulated cAMP accumulation against the logarithm of the this compound concentration to determine the IC50.
- For agonist activity, plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 and maximal response.
Protocol 3: Autoradiographic Localization of Presynaptic CRF2 Receptors using [125I]-K41498
This protocol allows for the visualization of CRF2 receptor distribution in tissue sections, and with surgical or chemical lesioning, can identify presynaptic localization.
1. Tissue Preparation:
- Perfuse animals (e.g., rats) with saline followed by a fixative (e.g., 4% paraformaldehyde).
- Dissect the brain or other tissues of interest and post-fix.
- Cryoprotect the tissue in a sucrose (B13894) solution.
- Freeze the tissue and cut thin sections (e.g., 10-20 µm) using a cryostat.
- Mount the sections on gelatin-coated slides.
2. Autoradiographic Binding:
- Pre-incubate the slides in buffer to rehydrate the tissue.
- Incubate the slides with a low concentration of [125I]-K41498 (e.g., 100 pM) in a binding buffer containing protease inhibitors.
- To determine non-specific binding, incubate adjacent sections in the presence of a high concentration of unlabeled this compound or another CRF2 ligand (e.g., 1 µM astressin).
- To confirm CRF2 selectivity, incubate other sections with a CRF1-selective antagonist (e.g., 1 µM antalarmin), which should not displace [125I]-K41498 binding.
- Wash the slides in ice-cold buffer to remove unbound radioligand.
- Dry the slides quickly.
3. Signal Detection:
- Appose the slides to a phosphor imaging screen or autoradiographic film.
- Expose for an appropriate duration.
- Develop the film or scan the imaging screen.
4. Lesion Study for Presynaptic Localization (Example: Nodose Ganglionectomy):
- Perform unilateral nodose ganglionectomy to transect vagal afferent fibers.
- Allow for a sufficient survival period (e.g., 7 days) for terminal degeneration.
- Prepare brainstem sections containing the nucleus tractus solitarius (NTS).
- Perform [125I]-K41498 autoradiography as described above.
- A significant reduction in binding on the ipsilateral side compared to the contralateral side indicates the presence of CRF2 receptors on the presynaptic terminals of vagal afferents.[1]
Mandatory Visualizations
Caption: this compound action on presynaptic CRF2 receptor signaling.
Caption: Workflow for characterizing this compound and its use.
References
Application Notes & Protocols: K41498 Administration for In Vivo Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
K41498 is a potent and highly selective peptide antagonist for the Corticotropin-Releasing Factor Receptor 2 (CRF₂).[1][2] Developed as a more metabolically stable analogue of antisauvagine-30, this compound is an invaluable tool for investigating the physiological roles of CRF₂ receptors in both central and peripheral systems.[1] CRF receptors, including CRF₁ and CRF₂, are key mediators of the stress response, with distinct distributions and functions. While CRF₁ is primarily associated with anxiety and anxiogenic behaviors, CRF₂ is involved in a range of functions, including cardiovascular regulation.[1][3]
These application notes provide detailed protocols for the in vivo administration of this compound in rodent models to study its antagonist activity, particularly in the context of cardiovascular function.
Mechanism of Action
This compound functions as a competitive antagonist with sub-nanomolar affinity for CRF₂ receptors (both hCRF₂α and hCRF₂β isoforms), exhibiting approximately 700-fold selectivity over the CRF₁ receptor. Its mechanism involves binding to the CRF₂ receptor and inhibiting the agonist-stimulated accumulation of cyclic AMP (cAMP), a key second messenger in the signaling cascade. In vivo, this compound has been shown to bind to presynaptic CRF₂ receptors located on vagal afferent terminals in the brainstem.
References
- 1. The highly selective CRF2 receptor antagonist this compound binds to presynaptic CRF2 receptors in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The highly selective CRF2 receptor antagonist this compound binds to presynaptic CRF2 receptors in rat brain : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 3. Development and use of a high-throughput screen to identify novel modulators of the corticotropin releasing factor binding protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing the Antagonist Properties of K41498
Audience: Researchers, scientists, and drug development professionals.
Introduction: K41498 is a potent and highly selective peptide antagonist of the Corticotropin-Releasing Factor type 2 (CRF2) receptor.[1][2][3] The actions of CRF and related peptides are mediated by two G-protein coupled receptors (GPCRs), CRF1 and CRF2, which are involved in a wide range of physiological processes, including the stress response.[4] this compound, an analogue of antisauvagine-30, demonstrates sub-nanomolar binding affinity for CRF2 receptor isoforms (α and β) and exhibits approximately 700-fold selectivity over the CRF1 receptor.[1][4] Its mechanism of action involves the competitive inhibition of agonist-stimulated adenylyl cyclase activity, leading to a decrease in cyclic AMP (cAMP) accumulation.[4][5]
These application notes provide a detailed experimental framework for researchers to characterize and validate the antagonist properties of this compound both in vitro and in vivo. The protocols cover receptor binding affinity, functional cellular potency, and physiological antagonism in a cardiovascular model.
Overall Experimental Workflow
The characterization of this compound's antagonist properties follows a logical progression from in vitro receptor binding to cellular functional assays and finally to in vivo validation. This workflow ensures a comprehensive understanding of the compound's pharmacological profile.
CRF2 Receptor Signaling Pathway
The CRF2 receptor is a Gs-coupled GPCR. Upon binding of an agonist like Sauvagine (Svg) or Urocortin (Ucn), the receptor activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). This compound competitively binds to the CRF2 receptor, preventing agonist binding and subsequent downstream signaling.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for human CRF receptor subtypes (CRF1, CRF2α, CRF2β) and to quantify its selectivity.
Methodology: This protocol is based on methods described for this compound using membranes from HEK293 cells stably expressing the receptor subtypes.[4][5]
-
Cell Membrane Preparation:
-
Culture HEK293 cells stably transfected with hCRF1, hCRF2α, or hCRF2β cDNA.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine protein concentration (e.g., via Bradford assay).
-
-
Competitive Binding Assay:
-
Set up assay tubes containing:
-
Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.2).
-
A fixed concentration of radioligand (e.g., 100 pM [125I-Tyr0]Sauvagine).
-
Increasing concentrations of unlabeled this compound (e.g., 10-12 M to 10-6 M).
-
Cell membranes (e.g., 5-15 µg protein per tube).
-
-
For non-specific binding (NSB), use a high concentration of a non-radiolabeled agonist (e.g., 1 µM Sauvagine).
-
For total binding, omit any unlabeled ligand.
-
Incubate tubes for a set time (e.g., 2 hours) at room temperature.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B) pre-soaked in buffer.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Fit the data using a non-linear regression model (one-site fit) to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | Receptor Subtype | Ki (nM) | Selectivity (CRF1 Ki / CRF2 Ki) |
| This compound | hCRF1 | 425 ± 50[4][5] | - |
| hCRF2α | 0.66 ± 0.03[4][5] | ~644-fold | |
| hCRF2β | 0.62 ± 0.01[4][5] | ~685-fold |
Protocol 2: cAMP Accumulation Functional Assay
Objective: To determine the functional potency (IC50) of this compound by measuring its ability to inhibit agonist-stimulated cAMP accumulation in whole cells.
Methodology: This protocol is based on functional assays performed in HEK293 cells expressing CRF receptors.[4]
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing hCRF2α or hCRF2β.
-
Seed cells into 96-well plates and allow them to adhere overnight.
-
-
Antagonist Incubation:
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with increasing concentrations of this compound (e.g., 10-12 M to 10-6 M) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes.
-
-
Agonist Stimulation:
-
Add a fixed concentration of an agonist (e.g., Sauvagine at its EC80 concentration) to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the lysate using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP level against the log concentration of this compound.
-
Normalize the data with 0% inhibition corresponding to the agonist-only control and 100% inhibition corresponding to the basal (no agonist) level.
-
Fit the data using a non-linear regression model (log[inhibitor] vs. response) to determine the IC50 value.
-
Data Presentation:
| Parameter | hCRF2α-expressing Cells | hCRF2β-expressing Cells |
| Agonist | Sauvagine | Sauvagine |
| This compound IC50 (nM) | Report calculated value | Report calculated value |
| Maximal Inhibition (%) | Report calculated value | Report calculated value |
Note: Published data confirms this compound effectively inhibits Sauvagine-stimulated cAMP accumulation in hCRF2 expressing cells.[1][4]
Protocol 3: In Vivo Antagonism - Cardiovascular Model
Objective: To assess the ability of this compound to antagonize the physiological effects of a CRF2 agonist (e.g., urocortin) in a living system.
Methodology: This protocol is based on a published study demonstrating this compound's ability to block agonist-induced hypotension in rats.[4]
-
Animal Preparation:
-
Use adult male rats (e.g., Wistar-Kyoto).
-
Anesthetize the animals and implant catheters in the femoral artery (for blood pressure monitoring) and jugular vein (for intravenous drug administration).
-
Allow animals to recover from surgery before experimentation.
-
-
Experimental Procedure (Conscious, Free-Moving Animals):
-
Connect the arterial catheter to a pressure transducer to record mean arterial pressure (MAP) and heart rate.
-
Establish a stable baseline reading for at least 30 minutes.
-
Administer a bolus intravenous (i.v.) injection of this compound (e.g., 1.84 µg) or vehicle control.
-
After a short pre-treatment period (e.g., 5 minutes), administer a bolus i.v. injection of a CRF2 agonist known to cause hypotension (e.g., urocortin, 1.4 µg).
-
Continuously monitor and record MAP for at least 60 minutes post-agonist injection.
-
-
Data Analysis:
-
Calculate the change in MAP from the pre-injection baseline at various time points.
-
Compare the maximum hypotensive effect (nadir) of the agonist in the vehicle-treated group versus the this compound-treated group.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if the blockade by this compound is significant.
-
Data Presentation:
| Treatment Group | Agonist | Baseline MAP (mmHg) | Maximum Change in MAP (mmHg) | % Blockade of Hypotensive Response |
| Vehicle + Urocortin | Urocortin (1.4 µg, i.v.) | Report Mean ± SEM | Report Mean ± SEM | 0% (Reference) |
| This compound + Urocortin | Urocortin (1.4 µg, i.v.) | Report Mean ± SEM | Report Mean ± SEM | Calculate % |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CRF2 Receptor Antagonists | CRF2 Receptors | Tocris Bioscience [tocris.com]
- 4. The highly selective CRF2 receptor antagonist this compound binds to presynaptic CRF2 receptors in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The highly selective CRF2 receptor antagonist this compound binds to presynaptic CRF2 receptors in rat brain : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
Troubleshooting & Optimization
Troubleshooting K41498 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with K41498. The information is presented in a question-and-answer format to directly address common issues related to the solubility and stability of this potent and highly selective CRF2 receptor antagonist.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
This compound is soluble in water up to 5 mg/mL.[1] For initial solubilization, it is recommended to use sterile, distilled water. If you encounter solubility issues, particularly at higher concentrations, you may consider using a small amount of an organic solvent like DMSO, followed by dilution with your aqueous buffer.[1][2]
2. What are the recommended storage conditions for this compound?
For long-term stability, lyophilized this compound should be stored at -20°C under desiccating conditions.[2] Once reconstituted in a solution, it is best to prepare single-use aliquots and store them at -20°C or, for longer-term storage, at -80°C to minimize degradation from repeated freeze-thaw cycles.[3][4]
3. How was this compound designed for enhanced stability?
This compound is an analogue of antisauvagine-30 (aSvg-30). A key modification in its design was the replacement of a methionine residue with norleucine. This change was implemented to prevent sulfoxidation, thereby increasing the chemical and metabolic stability of the peptide.[3]
4. What are the known degradation pathways for peptides like this compound?
While specific degradation pathways for this compound have not been extensively published, peptides, in general, are susceptible to several degradation mechanisms:[5][6][7]
-
Hydrolysis: Cleavage of peptide bonds, which can be accelerated by acidic or alkaline conditions. Aspartic acid (Asp) residues are particularly prone to this.[6]
-
Oxidation: Residues such as methionine (Met), cysteine (Cys), tryptophan (Trp), and histidine (His) are susceptible to oxidation. The replacement of methionine with norleucine in this compound was a specific design choice to mitigate this.[3]
-
Deamidation: The removal of an amide group from asparagine (Asn) or glutamine (Gln) residues.[5]
-
Aggregation: Peptides can self-associate and precipitate out of solution, particularly at high concentrations or in certain buffers.[5]
Solubility and Stability Data
Table 1: this compound Solubility
| Solvent | Solubility | Reference |
| Water | Up to 5 mg/mL | [1] |
| DMSO | Soluble (qualitative) | [1][2] |
| PBS | No specific data available; generally suitable for diluted solutions. | |
| Ethanol | No specific data available. |
Table 2: this compound Stability and Storage Recommendations
| Form | Storage Temperature | Duration | Conditions | Reference |
| Lyophilized Powder | -20°C | Up to 12 months | Desiccating conditions | [2] |
| Aqueous Solution | -20°C or -80°C | Short-term (days to weeks) | Aliquoted to avoid freeze-thaw cycles | [3][4] |
Troubleshooting Guide
Issue 1: My this compound is not dissolving in water.
-
Possible Cause: The concentration may be too high, or the peptide may have formed aggregates.
-
Troubleshooting Steps:
-
Ensure you are not exceeding the recommended solubility of 5 mg/mL.
-
Gently vortex the solution.
-
Brief sonication (e.g., 3 cycles of 10 seconds, keeping the sample on ice in between) can help break up aggregates and improve dissolution.[2]
-
If the peptide remains insoluble, consider preparing a stock solution in a minimal amount of DMSO and then diluting it to the desired concentration with your aqueous buffer.[1][2]
-
Issue 2: My this compound solution appears cloudy or has precipitates after adding it to my cell culture media.
-
Possible Cause: The peptide may be precipitating due to interactions with salts or proteins in the media. This is more likely if you are using a high concentration of the peptide or if the media contains serum.
-
Troubleshooting Steps:
-
First, try making further serial dilutions of your this compound stock in the same solvent before adding it to the aqueous medium.
-
If using a DMSO stock, ensure the final concentration of DMSO in your experiment is low (typically ≤0.1%) to avoid solvent-induced toxicity or precipitation.
-
If precipitation persists, especially in the presence of serum, consider a brief incubation in serum-free media before adding serum-containing media.[8]
-
Issue 3: I am observing a loss of this compound activity in my experiments over time.
-
Possible Cause: The peptide may be degrading in your experimental solution.
-
Troubleshooting Steps:
-
Storage: Ensure that your stock solutions are properly aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions for each experiment from a frozen stock aliquot. Avoid storing diluted peptide solutions at 4°C for extended periods.
-
pH of Buffer: The pH of your experimental buffer can influence peptide stability. For many peptides, a pH range of 5-7 is recommended for storage in solution.[4]
-
Oxygen Exposure: For peptides susceptible to oxidation, minimizing exposure to air by purging vials with nitrogen or argon can be beneficial.[4] Although this compound is designed to be less prone to oxidation, this is a good general practice.
-
Experimental Protocols & Visualizations
General Protocol for Solubility Testing of this compound
This protocol outlines a general procedure to determine the solubility of this compound in a specific solvent.
References
- 1. jpt.com [jpt.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 5. veeprho.com [veeprho.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: K41498-Based Receptor Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for K41498-based receptor binding assays.
Introduction to this compound
This compound is a potent and highly selective peptide antagonist of the Corticotropin-Releasing Factor 2 (CRF2) receptor.[1][2][3][4] It exhibits sub-nanomolar affinity for CRF2 receptor subtypes (α and β) and has a significantly lower affinity for the CRF1 receptor, making it a valuable tool for studying the specific roles of the CRF2 receptor.[1][2][3][4] this compound is an analog of antisauvagine-30 (aSvg-30).[2][4]
Troubleshooting Guides
This section addresses common problems encountered during this compound receptor binding assays.
High Non-Specific Binding
High non-specific binding (NSB) can mask the specific binding signal, leading to inaccurate results.
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | - Reduce Radioligand Concentration: Use [125I]this compound at a concentration at or below its Kd for the CRF2 receptor.[5] - Check Radioligand Purity: Ensure the radiochemical purity of [125I]this compound is high, as impurities can contribute to NSB.[5] - Hydrophobicity: As a peptide, this compound may exhibit some hydrophobicity, potentially increasing NSB. Consider including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. |
| Tissue/Cell Preparation | - Optimize Protein Concentration: Reduce the amount of membrane protein per well. A typical starting range is 5-50 µg.[5] - Ensure Thorough Homogenization and Washing: Properly wash cell membranes to remove endogenous ligands that could interfere with binding.[5] |
| Assay Conditions | - Optimize Incubation Time and Temperature: Shorter incubation times may reduce NSB, but ensure the assay reaches equilibrium for specific binding.[5] - Modify Assay Buffer: Include Bovine Serum Albumin (BSA) (e.g., 0.1-1%) in the buffer to block non-specific binding sites.[5] - Increase Wash Steps: Use ice-cold wash buffer and increase the number and volume of washes to more effectively remove unbound radioligand.[5] |
| Filter and Apparatus | - Pre-soak Filters: Pre-soak glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce radioligand binding to the filter itself.[5] |
Low Specific Binding Signal
A weak or absent specific binding signal can make it difficult to determine binding parameters accurately.
| Potential Cause | Troubleshooting Steps |
| Receptor Expression | - Confirm Receptor Presence: Verify the expression of the CRF2 receptor in your cell line or tissue preparation using a validated method (e.g., Western blot, qPCR). - Low Receptor Density: The target tissue or cell line may have a low density of CRF2 receptors. Consider using a system with higher receptor expression.[5] |
| Radioligand Issues | - Check Specific Activity: Ensure the [125I]this compound has a high specific activity to enable detection of a low number of binding sites.[5] - Improper Storage: Store the radioligand as recommended by the manufacturer to prevent degradation and loss of activity.[5] |
| Assay Conditions | - Insufficient Incubation Time: Ensure the incubation time is sufficient to reach binding equilibrium. - Suboptimal Buffer Composition: The pH, ionic strength, and presence of specific ions in the assay buffer can significantly impact binding. Optimize these parameters for the CRF2 receptor. |
| Peptide Stability | - Degradation of this compound: As a peptide, this compound may be susceptible to degradation by proteases present in the tissue/cell preparation. Include a cocktail of protease inhibitors in the assay buffer. |
Frequently Asked Questions (FAQs)
Q1: What is the expected binding affinity of this compound for CRF receptors?
A1: this compound has a high affinity for human CRF2α and CRF2β receptors with Ki values of approximately 0.66 nM and 0.62 nM, respectively.[2][3][4] Its affinity for the human CRF1 receptor is much lower, with a Ki of about 425 nM.[2][3][4]
Binding Affinity of this compound at Human CRF Receptors
| Receptor Subtype | Ki (nM) |
| hCRF2α | 0.66 ± 0.03[1] |
| hCRF2β | 0.62 ± 0.01[1] |
| hCRF1 | 425 ± 50[1] |
Q2: How can I be sure that this compound is acting as an antagonist in my functional assay?
A2: To confirm the antagonist properties of this compound, you can perform a functional assay, such as measuring agonist-stimulated cyclic AMP (cAMP) accumulation. This compound should inhibit the increase in cAMP levels induced by a CRF2 receptor agonist, like sauvagine.[1][2][3][4]
Q3: What are some key considerations for dissolving and storing this compound?
A3: As a peptide, this compound requires careful handling to maintain its stability and solubility. It is typically supplied as a lyophilized powder and should be stored at -20°C or -80°C. For reconstitution, use a buffer recommended by the supplier, which may be slightly acidic to aid in solubilization. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: What is the downstream signaling pathway of the CRF2 receptor?
A4: The CRF2 receptor is a G protein-coupled receptor (GPCR). Upon agonist binding, it can couple to Gs or Gq proteins. Gs coupling activates adenylyl cyclase, leading to an increase in intracellular cAMP. Gq coupling activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC). This compound, as an antagonist, blocks these downstream signaling events.
CRF2 Receptor Signaling Pathway
CRF2 Receptor Signaling Cascade.
Experimental Protocols
Representative [125I]this compound Radioligand Binding Assay Protocol
This protocol provides a general framework for a competitive radioligand binding assay using [125I]this compound with cell membranes expressing the CRF2 receptor. Optimization will be required for specific cell lines and experimental conditions.
Materials:
-
Cell Membranes: Prepared from a cell line stably expressing the human CRF2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [125I]this compound.
-
Unlabeled Ligand: this compound for determining non-specific binding and for competition assays.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Protease Inhibitor Cocktail.
-
96-well Plates.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
Filtration Apparatus.
-
Gamma Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the CRF2 receptor in ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of [125I]this compound in assay buffer.
-
Non-Specific Binding (NSB): 50 µL of [125I]this compound and 50 µL of a high concentration of unlabeled this compound (e.g., 1 µM).
-
Competition Binding: 50 µL of [125I]this compound and 50 µL of serially diluted competitor compounds.
-
-
Add 100 µL of the membrane preparation (optimized protein amount) to each well.
-
The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Pre-soak the glass fiber filters in 0.3% PEI.
-
Terminate the binding reaction by rapid filtration of the assay mixture through the pre-soaked filters using a cell harvester.
-
Quickly wash the filters three times with 5 mL of ice-cold wash buffer.
-
-
Counting:
-
Place the filters in vials and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Specific Binding = Total Binding - Non-Specific Binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of the competitor compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for [125I]this compound Binding Assay
Workflow for a [125I]this compound binding assay.
References
- 1. Peptide ligand binding properties of the corticotropin-releasing factor (CRF) type 2 receptor: pharmacology of endogenously expressed receptors, G-protein-coupling sensitivity and determinants of CRF2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Corticotropin-releasing hormone receptor 2 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. AID 651639 - Dose Response confirmation of uHTS hits for small molecule antagonists of the CRF-binding protein and CRF-R2 receptor complex in 384 well format - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
How to prevent non-specific binding of K41498 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding of K41498 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and highly selective antagonist for the Corticotropin-Releasing Factor Receptor 2 (CRF2).[1][2] It is an analog of antisauvagine-30.[1] this compound exhibits high affinity for human CRF2α and CRF2β receptors, with Ki values of 0.66 nM and 0.62 nM, respectively. It shows approximately 700-fold greater selectivity for CRF2 receptors over the CRF1 receptor (Ki = 425 nM).[1][3] Its primary mechanism of action is the inhibition of sauvagine-stimulated cAMP accumulation in cells expressing CRF2α and CRF2β.
Q2: What is non-specific binding and why is it a problem in my experiments with this compound?
Non-specific binding refers to the interaction of a ligand, in this case, this compound, with molecules or surfaces other than its intended target (the CRF2 receptor). This can lead to a high background signal, which obscures the true specific binding signal, resulting in inaccurate and unreliable data. In binding assays, non-specific binding is typically determined by measuring the binding of a radiolabeled ligand in the presence of a high concentration of an unlabeled ligand.
Q3: What are the common causes of non-specific binding?
Common causes of non-specific binding include:
-
Hydrophobic interactions: The compound may bind to hydrophobic surfaces of plasticware or other proteins.
-
Ionic interactions: Charged molecules can interact with oppositely charged surfaces or molecules.
-
Insufficient blocking: The surfaces of the experimental apparatus (e.g., microplates, beads) may not be adequately coated with a blocking agent, leaving sites available for non-specific attachment.
-
Inappropriate buffer composition: The pH, salt concentration, or detergent content of the buffers may promote non-specific interactions.
Troubleshooting Guide: Preventing Non-Specific Binding of this compound
This guide provides a systematic approach to troubleshooting and minimizing non-specific binding of this compound in your experiments.
Step 1: Optimizing Blocking Buffers
The choice of blocking buffer is critical in preventing non-specific binding. Different blocking agents work through different mechanisms, and the optimal choice can be application-dependent.
Recommended Blocking Agents:
| Blocking Agent | Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Inexpensive, compatible with most protein assays. | Can cause cross-reactions with anti-BSA antibodies. |
| Non-fat Dry Milk | 2.5-5% (w/v) | Inexpensive and readily available. | Contains phosphoproteins (casein) which can interfere with phospho-specific antibody detection; may deteriorate if not stored properly. |
| Casein | 1-5% (w/v) | A component of non-fat dry milk, can be used as a more stable alternative. | Can still interfere with phospho-specific detection. |
| Normal Serum (e.g., goat, rabbit) | 5-10% (v/v) | Effective for difficult blocking problems due to its molecular diversity. | More expensive and can have cross-reactivity with secondary antibodies. |
| Fish Gelatin | 0.1-5% (w/v) | Does not contain serum proteins that can cross-react with mammalian antibodies. | Contains endogenous biotin, so it cannot be used with biotin-avidin detection systems. |
| Non-protein Blockers (PEG, PVA, PVP) | Varies | Can render hydrophobic surfaces hydrophilic and non-binding. | May not be as effective as protein-based blockers in all applications. |
Experimental Protocol: Testing Different Blocking Buffers
-
Prepare a series of identical experimental setups (e.g., wells of a microplate).
-
Prepare blocking buffers with different agents (e.g., 3% BSA, 5% non-fat dry milk, 1% Casein) in your assay buffer.
-
Incubate each setup with a different blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the setups thoroughly with your wash buffer.
-
Proceed with your standard experimental protocol, including a condition with a high concentration of unlabeled this compound to determine non-specific binding.
-
Compare the signal-to-noise ratio for each blocking agent to identify the most effective one.
Step 2: Modifying Buffer Composition
Fine-tuning your assay and wash buffers can significantly reduce non-specific interactions.
-
Detergents: Including a mild, non-ionic detergent like Tween-20 (0.05-0.1%) in your wash and assay buffers can help to reduce hydrophobic interactions.
-
Salt Concentration: Increasing the salt concentration (e.g., NaCl up to 0.5 M) in your buffers can disrupt non-specific ionic interactions.
-
pH: Ensure the pH of your buffers is optimal for the specific binding interaction and does not promote non-specific binding. This may require testing a range of pH values.
Experimental Protocol: Optimizing Buffer Additives
-
Establish your experiment with the best blocking agent identified in Step 1.
-
Prepare a matrix of assay buffers with varying concentrations of Tween-20 (e.g., 0%, 0.05%, 0.1%) and NaCl (e.g., 150 mM, 300 mM, 500 mM).
-
Perform your binding assay using these different buffer conditions.
-
Analyze the results to determine the combination of detergent and salt that provides the lowest non-specific binding while maintaining a strong specific signal.
Step 3: Pre-clearing with Unlabeled Compound
In some cases, pre-incubating your sample with a high concentration of an unrelated compound can block non-specific binding sites.
Step 4: A Note on Experimental Controls
A key control in a binding assay for this compound involves using a high concentration of unlabeled this compound to saturate the specific binding sites. Any remaining binding of the labeled this compound is considered non-specific. A study on radiolabeled this compound used a 1 µM concentration of unlabeled this compound to define non-specific binding.
Visualizations
Experimental Workflow for Troubleshooting Non-Specific Binding
Caption: A logical workflow for troubleshooting and minimizing non-specific binding in experiments.
Simplified CRF2 Receptor Signaling Pathway
References
Interpreting unexpected results from K41498 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with K41498, a selective CRF2 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective antagonist for the corticotropin-releasing factor 2 (CRF2) receptor.[1] It is an analogue of antisauvagine-30 and functions by competitively binding to CRF2 receptors, thereby inhibiting the downstream signaling pathways typically activated by CRF2 agonists like urocortin.[1] Its high selectivity for CRF2 over CRF1 receptors makes it a valuable tool for studying the specific physiological roles of the CRF2 receptor.[1]
Q2: What are the binding affinities of this compound for CRF1 and CRF2 receptors?
This compound exhibits sub-nanomolar affinity for human CRF2α and CRF2β receptors, with Ki values of 0.66 nM and 0.62 nM, respectively.[1] In contrast, it has a significantly lower affinity for the human CRF1 receptor, with a Ki value of 425 nM, demonstrating a high degree of selectivity for CRF2 receptors.[1]
Q3: How should this compound be stored and handled?
As a peptide antagonist, this compound requires careful handling to maintain its stability and activity. Lyophilized this compound should be stored at -20°C under desiccating conditions. For short-term storage, 4°C is acceptable. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions and store them at -20°C or -80°C. When preparing solutions, allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening the vial to minimize moisture absorption.
Q4: In what solvents is this compound soluble?
This compound is soluble in water. For preparing stock solutions, sterile, nuclease-free water or a buffer with a pH between 5 and 7 is recommended. If solubility issues arise, the use of a small amount of a co-solvent like DMSO or DMF, followed by dilution in the aqueous buffer, may be necessary. However, always check the compatibility of any organic solvent with your specific experimental system.
Troubleshooting Guide
This guide addresses potential unexpected results and common issues that may arise during experiments involving this compound.
In Vitro Experiments
Issue 1: No or reduced antagonism of CRF2 receptor activation in cell-based assays (e.g., cAMP accumulation).
-
Possible Cause 1: Incorrect Agonist Concentration.
-
Troubleshooting: Ensure you are using an appropriate concentration of the CRF2 receptor agonist (e.g., urocortin II, sauvagine) to elicit a submaximal response (typically EC80). An excessively high agonist concentration can overcome the competitive antagonism of this compound.
-
-
Possible Cause 2: Inadequate Pre-incubation Time.
-
Troubleshooting: For competitive antagonists like this compound, pre-incubating the cells with the antagonist before adding the agonist is crucial to allow for receptor binding equilibrium. A pre-incubation time of 15-30 minutes is generally recommended.
-
-
Possible Cause 3: this compound Degradation.
-
Troubleshooting: Ensure that this compound stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a properly stored stock solution for each experiment.
-
-
Possible Cause 4: Low Receptor Expression.
-
Troubleshooting: Verify the expression levels of the CRF2 receptor in your cell line. Low receptor density can lead to a small signal window, making it difficult to observe significant antagonism.
-
Issue 2: Unexpected agonist activity observed with this compound treatment.
-
Possible Cause: Minimal Intrinsic Activity.
-
Troubleshooting: this compound has been shown to have minimal intrinsic agonist activity (1-3%) at both CRF1 and CRF2 receptors in some systems.[1] This low level of activity is generally not significant but should be considered when interpreting results. Always include a vehicle control to establish a baseline.
-
In Vivo Experiments
Issue 3: Lack of expected physiological effect (e.g., no blockade of urocortin-induced hypotension).
-
Possible Cause 1: Insufficient Dose or Inappropriate Route of Administration.
-
Troubleshooting: Review the literature for effective doses and administration routes for your specific animal model and experimental paradigm. Intravenous (i.v.) administration has been shown to be effective for blocking systemic effects of CRF2 agonists.[1]
-
-
Possible Cause 2: Poor Bioavailability or Rapid Metabolism.
-
Troubleshooting: While this compound was designed for increased metabolic stability compared to its parent compound, its in vivo half-life might still be a limiting factor.[1] Consider the timing of administration relative to the agonist challenge.
-
Issue 4: Unexpected pressor (hypertensive) response observed after central administration.
-
Observation: Central (intracerebroventricular, i.c.v.) administration of this compound alone has been observed to cause a pressor response in rats.[1]
-
Interpretation: This effect is not likely due to agonist activity at CRF1 receptors, as this compound has very low affinity for this receptor and is devoid of significant agonist properties.[1] The exact mechanism for this pressor response is not fully elucidated but may involve complex interactions within the central cardiovascular regulatory networks.
-
Recommendation: When conducting central administration studies, it is crucial to include a control group that receives only this compound to differentiate its intrinsic effects from its antagonistic effects on the system being studied.
Issue 5: Off-target effects at high concentrations.
-
Observation: The parent compound of this compound, antisauvagine-30, has been shown to lose its selectivity at higher concentrations and may interact with CRF1 receptors.
-
Interpretation: While this compound is highly selective for CRF2, it is crucial to use the lowest effective concentration to minimize the risk of off-target effects.
-
Recommendation: Perform dose-response studies to determine the optimal concentration for your experiments. If unexpected results are observed at high concentrations, consider the possibility of off-target effects and, if possible, use a structurally different CRF2 antagonist as a control.
Data Summary
Table 1: Binding Affinity of this compound
| Receptor | Ki (nM) |
| Human CRF2α | 0.66 |
| Human CRF2β | 0.62 |
| Human CRF1 | 425 |
Data sourced from Rühmann et al. (2002).[1]
Table 2: In Vivo Effects of this compound in Rats
| Administration Route | Agonist | This compound Effect | Observed Outcome |
| Intravenous (i.v.) | Urocortin (i.v.) | Antagonist | Blocks urocortin-induced hypotension |
| Intracerebroventricular (i.c.v.) | Urocortin (i.c.v.) | No effect | Does not block urocortin-induced pressor response |
| Intracerebroventricular (i.c.v.) | None | Intrinsic | Causes a pressor response |
Data summarized from Rühmann et al. (2002).[1]
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is a general guideline for assessing the antagonist activity of this compound in a cell line expressing the CRF2 receptor.
-
Cell Culture: Culture HEK293 cells (or another suitable cell line) stably expressing the human CRF2α or CRF2β receptor in appropriate media.
-
Cell Plating: Seed the cells in 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Pre-incubation with this compound:
-
Prepare serial dilutions of this compound in assay buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).
-
Wash the cells once with assay buffer.
-
Add the this compound dilutions to the wells and incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of a CRF2 agonist (e.g., sauvagine) at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the agonist solution to the wells containing this compound and incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Measure intracellular cAMP levels using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Generate a dose-response curve for this compound and calculate the IC50 value to determine its potency as an antagonist.
-
Protocol 2: In Vivo Cardiovascular Monitoring in Rats
This protocol provides a general framework for evaluating the in vivo effects of this compound on cardiovascular parameters.
-
Animal Preparation:
-
Anesthetize adult male Wistar-Kyoto rats.
-
Implant catheters into the femoral artery for blood pressure measurement and the femoral vein for drug administration. For central administration, implant a guide cannula into the lateral ventricle.
-
Allow the animals to recover from surgery.
-
-
Blood Pressure Measurement:
-
On the day of the experiment, connect the arterial catheter to a pressure transducer to record mean arterial pressure (MAP) and heart rate.
-
Allow for a stabilization period before any drug administration.
-
-
Drug Administration:
-
Systemic Antagonism: Administer this compound (e.g., 1.84 µg, i.v.) 10 minutes prior to the administration of a CRF2 agonist like urocortin (e.g., 1.4 µg, i.v.).[1]
-
Central Administration: Administer this compound (e.g., 1.84 µg, i.c.v.) 10 minutes prior to the central administration of urocortin (e.g., 2.35 µg, i.c.v.).[1]
-
Include appropriate vehicle control groups for all administration routes.
-
-
Data Analysis:
-
Record and analyze the changes in MAP and heart rate over time in response to the different treatments.
-
Compare the responses in the this compound pre-treated groups to the control groups to determine its antagonistic or intrinsic effects.
-
Visualizations
References
Improving the signal-to-noise ratio in K41498 autoradiography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their K41498 autoradiography experiments and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in autoradiography?
A1: this compound is a potent and highly selective antagonist for the Corticotropin-Releasing Factor 2 (CRF2) receptor.[1][2][3] It can be radiolabeled, typically with Iodine-125 (¹²⁵I), to serve as a high-affinity probe for visualizing and quantifying CRF2 receptors in tissue sections via autoradiography. Its high selectivity for CRF2 over CRF1 receptors makes it a valuable tool for studying the specific distribution and density of CRF2 receptors in various tissues, including the brain and heart.[4]
Q2: What is the most common cause of a poor signal-to-noise ratio in this compound autoradiography?
A2: The most common issue is high non-specific binding of the radioligand to components other than the CRF2 receptor, such as lipids, other proteins, and even the filter apparatus or glass slides.[5] This high background can obscure the specific signal from the CRF2 receptors. Non-specific binding should ideally be less than 50% of the total binding.
Q3: How can I determine the source of a high background signal?
A3: A systematic approach is essential. The key is to run proper controls. An indispensable control is a set of tissue sections incubated with the ¹²⁵I-K41498 in the presence of a high concentration of an unlabeled competitor that also binds to the CRF2 receptor. This will reveal the level of non-specific binding. If the background is high in these control sections, the issue is likely with non-specific binding of your radioligand or with the subsequent washing steps.
Troubleshooting Guides
Issue 1: High Background Noise
High background noise can mask the specific signal, leading to difficulties in data interpretation and quantification.
| Potential Cause | Troubleshooting Steps & Optimization |
| Inadequate Blocking | Block non-specific binding sites by pre-incubating the tissue sections in a buffer containing a blocking agent. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk. Using normal serum from the species in which the secondary antibody was raised (if applicable in your broader experimental design) can also be effective. |
| Insufficient Washing | Unbound radioligand remaining on the tissue section is a major source of background noise. Increase the number and/or duration of wash steps in ice-cold buffer after incubation with ¹²⁵I-K41498. Rapidly aspirating the radioligand solution and immediately immersing the slides in ice-cold wash buffer is a critical step. |
| Radioligand Concentration Too High | While a higher concentration of ¹²⁵I-K41498 can increase the specific signal, it can also lead to a disproportionate increase in non-specific binding. It is recommended to use a radioligand concentration at or below the dissociation constant (Kd) for the receptor. For this compound, a concentration of 100 pM has been used effectively. |
| Hydrophobic Interactions | Peptide radioligands can sometimes exhibit non-specific binding due to hydrophobic interactions with lipids in the tissue. Including a low concentration of a non-ionic detergent, such as Triton X-100, in the washing buffer can sometimes help to reduce this type of background. |
| Tissue Preparation Artifacts | Ensure proper homogenization and washing of membranes to remove endogenous ligands and other interfering substances. Also, ensure tissue sections are properly dried before exposure to the film or phosphor screen, as moisture can cause artifacts. |
Issue 2: Weak or No Specific Signal
A weak or absent specific signal can be equally problematic, preventing the detection of CRF2 receptors.
| Potential Cause | Troubleshooting Steps & Optimization |
| Low Receptor Density | The target tissue may have a very low expression of CRF2 receptors. Ensure you are using a positive control tissue known to express high levels of CRF2 receptors to validate your protocol and reagents. |
| Degraded Radioligand | Ensure the ¹²⁵I-K41498 has not degraded due to improper storage or handling. Check the expiration date and store it as recommended by the manufacturer. |
| Suboptimal Incubation Time | The incubation time may not be sufficient for the radioligand to reach equilibrium with the receptor. While shorter incubation times can reduce non-specific binding, ensure that equilibrium for specific binding is reached. An incubation time of 90 minutes at room temperature has been reported to be effective. |
| Incorrect Buffer Composition | The pH, salt concentration, and presence of necessary co-factors in the incubation and washing buffers can significantly impact ligand binding. Ensure the buffer composition is optimized for CRF2 receptor binding. |
| Over-Washing | While thorough washing is crucial to reduce background, excessive washing, especially with harsh detergents, can lead to the dissociation of the specifically bound radioligand. |
| Film or Phosphor Screen Issues | Ensure the autoradiography film or phosphor screen is not expired and has been stored correctly. For low-energy isotopes like ¹²⁵I, using a phosphor screen can enhance sensitivity. The exposure time may also need to be optimized; it can range from 1 to 7 days depending on the signal intensity. |
Experimental Protocols
Protocol: In Vitro Receptor Autoradiography with ¹²⁵I-K41498
This protocol is a general guideline and may require optimization for specific tissues and experimental conditions.
-
Tissue Preparation:
-
Rapidly dissect and freeze the tissue of interest in isopentane (B150273) cooled on dry ice.
-
Store the frozen tissue at -80°C until sectioning.
-
Using a cryostat, cut tissue sections at a thickness of 10-20 µm.
-
Thaw-mount the sections onto gelatin-coated microscope slides and store at -80°C until use.
-
-
Pre-incubation:
-
Bring the slides to room temperature.
-
Pre-incubate the slides in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
-
Incubation:
-
Prepare the incubation buffer containing ¹²⁵I-K41498 at the desired concentration (e.g., 100 pM).
-
For determining non-specific binding, prepare a separate incubation buffer containing ¹²⁵I-K41498 plus a high concentration (e.g., 1 µM) of an unlabeled CRF2 receptor ligand (e.g., unlabeled this compound or astressin).
-
Incubate the slides in the radioligand solution for 60-90 minutes at room temperature.
-
-
Washing:
-
Rapidly aspirate the incubation buffer from the slides.
-
Immediately immerse the slides in ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Perform a series of washes (e.g., 3 washes of 5 minutes each) in fresh, ice-cold buffer to remove unbound radioligand.
-
Perform a final brief rinse in ice-cold distilled water to remove salts.
-
-
Drying and Exposure:
-
Dry the slides under a stream of cool, dry air.
-
Appose the dried slides to a phosphor imaging screen or autoradiography film in a light-tight cassette.
-
Include calibrated radioactive standards to allow for quantification.
-
Expose for an appropriate duration (typically 1-7 days) at -80°C.
-
-
Image Analysis:
-
Scan the phosphor screen or develop the film.
-
Quantify the signal intensity in specific regions of interest using appropriate image analysis software.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Visualizations
Caption: Simplified signaling pathway of the CRF2 receptor upon binding of its agonists, Urocortin II/III.
Caption: Experimental workflow for this compound autoradiography.
References
- 1. researchgate.net [researchgate.net]
- 2. Corticotropin-releasing hormone receptor 2 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.vub.be [researchportal.vub.be]
Navigating Variability in cAMP Assays with K41498: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability when using the CRF₂ receptor antagonist, K41498, in cyclic AMP (cAMP) assays. Our goal is to help you achieve robust and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cAMP levels?
This compound is a potent and highly selective antagonist for the Corticotropin-Releasing Factor Receptor 2 (CRF₂).[1][2][3] In a typical experimental setup, a CRF₂ receptor agonist (like sauvagine (B13155) or urocortin) is used to stimulate Gs-protein coupled CRF₂ receptors, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP. This compound works by blocking this agonist-induced activation, thereby inhibiting the rise in cAMP levels.[1][3]
Q2: What are the primary applications of this compound in cAMP assays?
This compound is primarily used to:
-
Determine the potency and efficacy of CRF₂ receptor agonists by assessing its ability to inhibit their function.
-
Characterize the pharmacology of the CRF₂ receptor in various cell-based models.
-
Screen for novel CRF₂ receptor modulators.
Q3: What are the most common sources of variability in cAMP assays?
Variability in cAMP assays can stem from several factors, including inconsistent cell seeding, pipetting errors, edge effects in microplates, and temperature gradients during incubation.[4] Cell health, passage number, and receptor expression levels are also critical factors that can influence the outcome of your experiment.[4]
Troubleshooting Guide
High well-to-well variability, a low signal-to-noise ratio, or a high background signal can compromise the integrity of your data.[4] The following sections provide a structured approach to troubleshooting these common issues.
Issue 1: High Well-to-Well Variability
High variability between replicate wells can obscure real experimental effects and lead to large error bars.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogeneous cell suspension by gently mixing before and during plating. Use calibrated multichannel pipettes for consistent cell distribution.[4][5] |
| Pipetting Errors | Use calibrated pipettes and employ proper pipetting techniques, such as reverse pipetting for viscous solutions.[4] |
| Edge Effects | To minimize evaporation from outer wells, leave them empty and fill them with sterile water or PBS to create a humidity barrier.[4][5] |
| Temperature Gradients | Ensure even temperature distribution across the plate during incubation by using a flat, uniformly heated surface.[4][5] |
| Incomplete Mixing of Reagents | Gently tap the plate or use an orbital shaker to ensure thorough mixing of reagents in each well.[5] |
Issue 2: Low Signal-to-Noise Ratio
A small assay window, with little difference between basal and stimulated cAMP levels, can make it difficult to discern the effects of your compounds.
| Potential Cause | Recommended Solution |
| Suboptimal Agonist Concentration | Perform a dose-response curve for your CRF₂ agonist to determine the optimal concentration (typically EC₅₀ to EC₈₀) for your antagonist assay.[4][6] |
| Insufficient Stimulation Time | Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the peak stimulation time for your agonist.[4] |
| Low Cell Number | Increasing the cell density can sometimes boost the signal. However, be mindful that this may also increase the basal signal.[4] |
| Inefficient Cell Lysis | Optimize the lysis buffer and incubation time to ensure the complete release of intracellular cAMP.[5] |
| Incorrect Instrument Settings | Optimize the settings on your plate reader (e.g., gain, integration time) for your specific assay format (e.g., HTRF, luminescence).[4] |
Issue 3: High Background Signal
A high basal cAMP signal, even in the absence of an agonist, can mask the stimulatory effect and reduce the assay window.
| Potential Cause | Recommended Solution |
| Constitutive Receptor Activity | Some cell lines, particularly those overexpressing the CRF₂ receptor, may exhibit agonist-independent activity. Consider using a cell line with lower receptor expression.[4] |
| High Phosphodiesterase (PDE) Inhibitor Concentration | Titrate the concentration of your PDE inhibitor (e.g., IBMX) to find the lowest effective concentration that still provides a robust signal with your positive control.[4][7] |
| Expired or Improperly Prepared Reagents | Prepare fresh reagents and ensure they are stored correctly.[4] |
This compound Product Information
| Property | Value | Reference |
| Molecular Weight | 3632.26 g/mol | [1] |
| Formula | C₁₆₂H₂₇₆N₄₈O₄₆ | [1] |
| Purity | ≥95% | [1] |
| Storage | Store at -20°C | [1][8] |
| Solubility | Soluble in water to 5 mg/ml | [1] |
This compound Binding Affinity (Ki)
| Receptor | Ki (nM) | Reference |
| Human CRF₂α | 0.66 | [1][2][3] |
| Human CRF₂β | 0.62 | [1][2][3] |
| Human CRF₁ | 425 | [1][2][3] |
Experimental Protocols & Visualizations
CRF₂ Receptor Signaling Pathway
The following diagram illustrates the Gs-protein coupled signaling pathway activated by a CRF₂ receptor agonist and its inhibition by this compound.
Caption: CRF₂ receptor signaling and inhibition by this compound.
General Experimental Workflow for a this compound Antagonist Assay
This workflow outlines the key steps for performing a cAMP assay to determine the inhibitory potential of this compound.
Caption: Workflow for this compound antagonist cAMP assay.
Troubleshooting Logic Flowchart
This flowchart provides a logical sequence for diagnosing and resolving common issues in your cAMP assay.
Caption: Troubleshooting logic for cAMP assay variability.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | CRF2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. K 41498, CRF2 antagonist (CAS 74434-59-6) | Abcam [abcam.com]
How to control for off-target effects of K41498
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using K41498, a potent and selective CRF2 receptor antagonist. The information herein is intended for researchers, scientists, and drug development professionals to help control for and understand the off-target effects of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and highly selective antagonist for the Corticotropin-Releasing Factor 2 (CRF2) receptor. It is an analogue of antisauvagine-30. Its on-target effect is the inhibition of signaling through the CRF2 receptor, which is typically measured by a decrease in agonist-stimulated cyclic AMP (cAMP) accumulation.
Q2: What are the known off-target effects of this compound?
A2: The primary and most well-characterized off-target effect of this compound is its binding to the Corticotropin-Releasing Factor 1 (CRF1) receptor. However, its affinity for the CRF1 receptor is significantly lower than for the CRF2 receptor, making it a highly selective CRF2 antagonist.
Q3: I am observing an unexpected biological effect in my experiment. How can I determine if it's an off-target effect of this compound?
A3: To determine if an observed effect is off-target, you can perform a "rescue" experiment. This involves co-incubating your system with this compound and a highly selective antagonist for the suspected off-target receptor (e.g., a selective CRF1 antagonist). If the unexpected effect is blocked by the selective off-target antagonist, it is likely mediated by this compound binding to that off-target receptor.
Q4: How can I control for the off-target binding of this compound to the CRF1 receptor in my experiments?
A4: There are several strategies to control for CRF1 receptor-mediated off-target effects:
-
Use an appropriate concentration of this compound: Use the lowest concentration of this compound that gives you a robust on-target (CRF2 antagonistic) effect. This minimizes the likelihood of engaging the lower-affinity CRF1 receptor.
-
Perform control experiments: Include a control group treated with a selective CRF1 receptor antagonist to isolate the effects of CRF1 receptor blockade.
-
Use a structurally different CRF2 antagonist: If possible, confirm your findings with a different, structurally unrelated CRF2 antagonist to ensure the observed phenotype is not due to a chemical scaffold-specific off-target effect.
Q5: Are there other potential off-target effects of this compound I should be aware of?
A5: While the primary off-target is the CRF1 receptor, it is good practice to consider other potential off-target interactions, especially when using high concentrations of any compound. If you observe effects that cannot be attributed to either CRF1 or CRF2 receptor antagonism, broader off-target profiling, such as screening against a panel of receptors and kinases, may be necessary to identify novel off-target interactions.
Data Presentation
Table 1: Binding Affinity and Functional Activity of this compound
| Receptor | Binding Affinity (Ki) | Functional Activity |
| Human CRF2α | 0.66 nM | Antagonist |
| Human CRF2β | 0.62 nM | Antagonist |
| Human CRF1 | 425 nM | Antagonist |
Experimental Protocols
Competitive Radioligand Binding Assay to Determine this compound Selectivity
Objective: To experimentally verify the binding affinity (Ki) of this compound for CRF1 and CRF2 receptors in your specific cell or tissue preparation.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing either CRF1 or CRF2 receptors.
-
Radioligand: A suitable radioligand for CRF receptors is [125I]-Tyr0-sauvagine or [3H]-Urocortin.
-
Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and a range of concentrations of unlabeled this compound.
-
Incubation: Incubate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2 hours).
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. The IC50 (concentration of this compound that inhibits 50% of radioligand binding) can be determined using non-linear regression. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay to Assess Functional Antagonism
Objective: To measure the functional antagonism of this compound at CRF1 and CRF2 receptors.
Methodology:
-
Cell Culture: Culture cells expressing either CRF1 or CRF2 receptors.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).
-
Agonist Stimulation: Stimulate the cells with a CRF receptor agonist (e.g., Sauvagine or Urocortin 2 for CRF2; CRF for CRF1) at a concentration that elicits a submaximal response (e.g., EC80).
-
cAMP Measurement: After stimulation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC50 for functional antagonism.
"Rescue" Experiment with a Selective CRF1 Antagonist
Objective: To determine if an observed effect of this compound is mediated through its off-target interaction with the CRF1 receptor.
Methodology:
-
Experimental Setup: Set up your biological assay where you have observed an unexpected effect of this compound.
-
Treatment Groups:
-
Vehicle control
-
This compound alone
-
A selective CRF1 antagonist alone (e.g., Antalarmin, R121919, or Pexacerfont)
-
This compound in combination with the selective CRF1 antagonist
-
-
Procedure: Pre-incubate the cells/tissue with the selective CRF1 antagonist before adding this compound. Then proceed with your standard experimental protocol.
-
Data Analysis: Compare the effect of this compound alone to the effect of the combination treatment. If the selective CRF1 antagonist reverses the unexpected effect of this compound, it provides strong evidence that the effect is mediated by the CRF1 receptor.
Visualizations
Caption: On- and off-target signaling of this compound.
Caption: Troubleshooting workflow for this compound.
Validation & Comparative
A Comparative Analysis of K41498 and Antisauvagine-30 for Corticotropin-Releasing Factor Receptor 2 (CRFR2) Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two peptidic Corticotropin-Releasing Factor Receptor 2 (CRFR2) antagonists: K41498 and its predecessor, antisauvagine-30. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool for their studies.
Introduction
Corticotropin-releasing factor (CRF) and its related peptides, the urocortins, play a crucial role in the physiological response to stress through their interaction with two G-protein coupled receptors, CRFR1 and CRFR2. While CRFR1 is primarily associated with the acute stress response, CRFR2 is implicated in a broader range of functions, including the modulation of stress, anxiety, and cardiovascular function. Selective antagonists for these receptors are invaluable tools for elucidating their specific physiological roles.
Antisauvagine-30 was one of the first selective peptide antagonists developed for CRFR2.[1][2][3] Subsequently, this compound was developed as an analogue of antisauvagine-30 with the aim of improving metabolic stability.[4][5] This guide will compare these two antagonists based on their binding affinity, functional potency, and selectivity.
Data Presentation
The following tables summarize the quantitative data comparing this compound and antisauvagine-30.
Table 1: Comparative Binding Affinities (Ki) of this compound and Antisauvagine-30 for Human CRF Receptors
| Compound | hCRFR1 (Ki, nM) | hCRFR2α (Ki, nM) | hCRFR2β (Ki, nM) | Selectivity (CRFR1/CRFR2α) |
| This compound | 425 ± 50 | 0.66 ± 0.03 | 0.62 ± 0.01 | ~644-fold |
| Antisauvagine-30 | ~100-170 | ~0.8 | Not specified | ~125 to 212-fold |
Data for this compound from Rühmann et al.[4][5] Data for antisauvagine-30 compiled from multiple sources indicating its affinity for CRFR1.[6][7]
Table 2: Functional Antagonism of Sauvagine-Stimulated cAMP Accumulation
| Compound | Cell Line | Agonist | Potency |
| This compound | hCRFR2α & hCRFR2β expressing HEK293 cells | Sauvagine | Equipotent to astressin (B1632008) in inhibiting Svg-mediated cAMP accumulation |
| Antisauvagine-30 | mCRFR2β expressing HEK cells | Sauvagine | Potent and selective suppression of agonist-induced adenylate cyclase activity |
This compound data from Rühmann et al.[5] Antisauvagine-30 data from Rivier et al.[8]
Key Findings
This compound demonstrates a significantly higher selectivity for both isoforms of the human CRFR2 over CRFR1 when compared to antisauvagine-30.[4][5][6][7] this compound exhibits sub-nanomolar affinity for hCRFR2α and hCRFR2β, with a Ki of 0.66 nM and 0.62 nM, respectively.[4][5] In contrast, its affinity for hCRFR1 is substantially lower, with a Ki of 425 nM.[4][5] This results in an approximately 644-fold greater affinity for CRFR2α. While direct comparative studies are limited, literature suggests antisauvagine-30 has a CRFR1 binding affinity in the range of 100-170 nM, indicating lower selectivity.[6][7]
In functional assays, both this compound and antisauvagine-30 effectively antagonize agonist-induced cAMP accumulation mediated by CRFR2.[5][8] One study noted that this compound and the non-selective antagonist astressin were equipotent in inhibiting sauvagine-mediated cAMP accumulation in cells expressing CRFR2α and CRFR2β.[5] this compound was specifically designed as a more metabolically stable analogue of antisauvagine-30, a critical consideration for in vivo studies.[4][5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Receptor Binding Assay
This protocol is based on competitive binding assays using radiolabeled ligands.
Objective: To determine the binding affinity (Ki) of this compound and antisauvagine-30 for human CRFR1, CRFR2α, and CRFR2β.
Materials:
-
HEK293 cells stably transfected with hCRFR1, hCRFR2α, or hCRFR2β.
-
Membrane preparation buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors).
-
Radioligand: [125I-Tyr0]Sauvagine.
-
Unlabeled competitors: this compound, antisauvagine-30, and a non-specific binding control (e.g., unlabeled Sauvagine at a high concentration).
-
Binding buffer (e.g., Tris-HCl, MgCl2, BSA).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest transfected HEK293 cells. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Competitive Binding: In a 96-well plate, add a constant concentration of [125I-Tyr0]Sauvagine to each well.
-
Add increasing concentrations of the unlabeled competitor (this compound or antisauvagine-30) to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled Sauvagine).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This protocol measures the functional antagonism of CRFR2 activation.
Objective: To assess the ability of this compound and antisauvagine-30 to inhibit agonist-induced cyclic AMP (cAMP) production in cells expressing CRFR2.
Materials:
-
HEK293 cells stably transfected with hCRFR2α or hCRFR2β.
-
Cell culture medium.
-
CRFR2 agonist: Sauvagine.
-
CRFR2 antagonists: this compound and antisauvagine-30.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Seeding: Seed the transfected HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Antagonist Pre-incubation: Remove the culture medium and replace it with a buffer containing a phosphodiesterase inhibitor. Add varying concentrations of the antagonist (this compound or antisauvagine-30) to the wells and pre-incubate for a short period.
-
Agonist Stimulation: Add a fixed concentration of the agonist (Sauvagine) to the wells to stimulate the CRFR2 receptors. Include control wells with no agonist (basal) and agonist only (maximum stimulation).
-
Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit protocol. Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF reader, luminometer).
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw data to cAMP concentrations. Plot the cAMP concentration against the log concentration of the antagonist. Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the maximum agonist response.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: CRFR2 signaling and antagonist inhibition.
Caption: Workflow for the receptor binding assay.
Caption: Workflow for the cAMP accumulation assay.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The highly selective CRF2 receptor antagonist this compound binds to presynaptic CRF2 receptors in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. Anxiolytic-Like Effects of Antisauvagine-30 in Mice Are Not Mediated by CRF2 Receptors | PLOS One [journals.plos.org]
- 7. Anxiolytic-like effects of antisauvagine-30 in mice are not mediated by CRF2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural requirements for peptidic antagonists of the corticotropin-releasing factor receptor (CRFR): development of CRFR2beta-selective antisauvagine-30 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to K41498 and Other CRF Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of K41498, a selective Corticotropin-Releasing Factor (CRF) 2 receptor antagonist, with other prominent CRF receptor antagonists described in the literature, including the CRF1 receptor selective antagonists Antalarmin, Pexacerfont, and Emicerfont. This document summarizes key quantitative data, details experimental methodologies for cited assays, and visualizes relevant biological pathways and experimental workflows to aid in research and development.
Introduction to CRF Receptor Antagonists
Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress. It exerts its effects through two main G-protein coupled receptor subtypes: CRF1 and CRF2. Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety, depression, and irritable bowel syndrome (IBS). Consequently, CRF receptor antagonists have been a major focus of drug development efforts. While most development has centered on CRF1 receptor antagonists for stress-related psychiatric disorders, CRF2 receptor antagonists like this compound are valuable tools for investigating the distinct physiological roles of the CRF2 receptor.
Comparative Pharmacological Data
The following table summarizes the in vitro binding affinities and functional potencies of this compound and other selected CRF receptor antagonists. This data is crucial for understanding their potency and selectivity.
| Compound | Target Receptor(s) | Binding Affinity (Ki) | Functional Potency (IC50) | Compound Type |
| This compound | CRF2α, CRF2β > CRF1 | 0.66 nM (hCRF2α), 0.62 nM (hCRF2β), 425 nM (hCRF1)[1] | Effective inhibitor of sauvagine-stimulated cAMP accumulation in hCRF2α- and hCRF2β-expressing cells[1] | Peptide (Antisauvagine-30 analog) |
| Antalarmin | CRF1 | ~1-9.7 nM | 3 nM (for displacement of [125I]sauvagine)[2] | Non-peptide |
| Pexacerfont | CRF1 | Not explicitly found | 6.1 nM (for CRF1)[3][4] | Non-peptide |
| Emicerfont | CRF1 | Not explicitly found | 66 nM (for CRF1) | Non-peptide |
Mechanism of Action: The CRF Signaling Pathway
CRF receptor antagonists act by blocking the binding of endogenous CRF peptides (like CRF and Urocortins) to their receptors, thereby inhibiting downstream signaling cascades. The primary signaling pathway activated by CRF receptors involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
Key Experimental Methodologies
The data presented in this guide are derived from standard pharmacological assays. Understanding these methodologies is essential for interpreting the results and designing future experiments.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure the ability of an unlabeled antagonist to displace a radiolabeled ligand from the CRF receptor.
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing the human CRF receptor subtype (CRF1, CRF2α, or CRF2β) or from animal tissues known to express the receptor (e.g., rat pituitary, frontal cortex).
-
Incubation: The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [125I-Tyr0]Sauvagine for CRF2 receptors, or [125I]-oCRH for CRF1 receptors) and varying concentrations of the unlabeled antagonist (the "competitor").
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity trapped on the filters, representing the amount of bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
-
cAMP Functional Assays
These assays measure the ability of an antagonist to inhibit the functional response of the receptor to an agonist, which for CRF receptors is typically the production of cAMP.
-
Objective: To determine the potency (IC50) of an antagonist in blocking agonist-induced cAMP accumulation.
-
General Protocol:
-
Cell Culture: Cells stably expressing the CRF receptor of interest (e.g., HEK293 cells) are cultured.
-
Incubation: The cells are pre-incubated with varying concentrations of the antagonist.
-
Agonist Stimulation: A fixed concentration of a CRF receptor agonist (e.g., sauvagine (B13155) or CRF) is added to stimulate the receptor and induce cAMP production.
-
cAMP Measurement: After a specific incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC50) is calculated.
-
Experimental Workflow for CRF Antagonist Evaluation
The discovery and characterization of novel CRF receptor antagonists typically follow a structured workflow, from initial screening to in vivo validation.
Summary and Conclusion
This compound is a potent and highly selective peptide-based antagonist of the CRF2 receptor, distinguishing it from the non-peptide, CRF1-selective antagonists Antalarmin, Pexacerfont, and Emicerfont. The high affinity of this compound for CRF2α and CRF2β receptors, coupled with its low affinity for the CRF1 receptor, makes it an invaluable research tool for elucidating the specific roles of CRF2 receptors in physiology and pathophysiology.
In contrast, Antalarmin, Pexacerfont, and Emicerfont have been primarily investigated for their therapeutic potential in treating stress-related disorders through the blockade of CRF1 receptors. The quantitative data highlights the high affinity of these compounds for the CRF1 receptor.
The choice of antagonist for a particular study will depend on the research question. For investigating CRF2 receptor-mediated processes, this compound is a superior choice due to its selectivity. For studies focused on the role of CRF1 in stress and anxiety, Antalarmin, Pexacerfont, or Emicerfont would be more appropriate. This guide provides a foundational comparison to assist researchers in selecting the optimal compound for their experimental needs.
References
- 1. The highly selective CRF2 receptor antagonist this compound binds to presynaptic CRF2 receptors in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 3. Pexacerfont | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 4. Pexacerfont | CRF1 Receptor Antagonists: R&D Systems [rndsystems.com]
K41498's Binding Profile: A Comparative Analysis with Other Corticotropin-Releasing Factor (CRF) Ligands
A deep dive into the binding kinetics and affinities of K41498 reveals its unique profile as a highly selective antagonist for the Corticotropin-Releasing Factor 2 (CRF2) receptor. This guide provides a comparative analysis of this compound's binding characteristics against a spectrum of other CRF receptor ligands, supported by experimental data and detailed methodologies for researchers in drug discovery and pharmacology.
This compound stands out for its potent and selective antagonism of the CRF2 receptor, a key target in the modulation of stress, anxiety, and other physiological processes. Understanding its binding kinetics in comparison to other ligands is crucial for elucidating its mechanism of action and potential therapeutic applications.
Comparative Binding Kinetics and Affinities
The interaction of a ligand with its receptor is characterized by both its affinity (how tightly it binds) and its kinetics (the rates of association and dissociation). While binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), provides a static measure of binding strength, the kinetic parameters—the association rate constant (k_on_) and the dissociation rate constant (k_off_)—offer a dynamic view of the interaction.
This compound demonstrates sub-nanomolar affinity for the human CRF2α and CRF2β receptors, with a significantly lower affinity for the CRF1 receptor, highlighting its exceptional selectivity.[1] The table below summarizes the available binding affinity data for this compound and a selection of other prominent CRF ligands, including peptide and non-peptide antagonists with varying receptor selectivities.
| Ligand | Type | Primary Target(s) | Receptor Subtype | Binding Affinity (Ki) [nM] |
| This compound | Peptide Antagonist | CRF2 | hCRF2α | 0.66[1] |
| hCRF2β | 0.62[1] | |||
| hCRF1 | 425[1] | |||
| Astressin | Peptide Antagonist | CRF1 / CRF2 | Pituitary Receptor | 2.0[2] |
| Antalarmin | Non-peptide Antagonist | CRF1 | hCRF1 | 1.0 |
| R121919 | Non-peptide Antagonist | CRF1 | hCRF1 | 2-5 |
| CP-154,526 | Non-peptide Antagonist | CRF1 | hCRF1 | ~2.3 |
| Sauvagine | Peptide Agonist | CRF1 / CRF2 | hCRF1 | 9.4 |
| rCRF2α | 9.9 | |||
| mCRF2β | 3.8 | |||
| Urocortin I | Peptide Agonist | CRF1 / CRF2 | hCRF1 / rCRF2α / mCRF2β | High Affinity |
| Urocortin II | Peptide Agonist | CRF2 | CRF2 | High Affinity |
| Urocortin III | Peptide Agonist | CRF2 | CRF2 | High Affinity |
| Ligand | Receptor | k_on_ (M⁻¹ min⁻¹) | k_off_ (min⁻¹) | Residence Time (1/k_off_) [min] |
| R121919 | rCRF1 | 1.1 x 10⁷ | 0.0053 | ~189 |
This data highlights that some CRF1 antagonists can exhibit slow dissociation rates, leading to prolonged receptor occupancy. Future studies determining the k_on_ and k_off_ values for this compound at CRF2 receptors will be instrumental in fully understanding its pharmacological profile and how it compares to the kinetic properties of other CRF ligands at their respective targets.
Experimental Protocols
The binding data presented in this guide are typically determined using radioligand binding assays. Below is a generalized protocol for conducting such assays to determine the binding kinetics and affinity of CRF ligands.
Radioligand Binding Assay for CRF Receptors
1. Membrane Preparation:
-
Culture human embryonic kidney (HEK) 293 cells stably expressing the desired human CRF receptor subtype (e.g., hCRF1, hCRF2α, or hCRF2β).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2 mM EGTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the Bradford assay.
2. Competition Binding Assay (for determining Ki):
-
In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]Sauvagine or [¹²⁵I]Tyr-CRF) with the prepared cell membranes.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound or other CRF ligands).
-
To determine non-specific binding, include wells with a high concentration of an unlabeled standard ligand.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
3. Kinetic Binding Assay (for determining k_on_ and k_off_):
-
Association Rate (k_on_):
-
Initiate the binding reaction by adding the radioligand to wells containing the cell membranes and buffer at different time points.
-
At each time point, rapidly filter the contents of the wells and measure the bound radioactivity.
-
Plot the specific binding against time and fit the data to an association kinetic model to determine the observed association rate (k_obs_).
-
The k_on_ can be calculated from the relationship between k_obs_ and the radioligand concentration.
-
-
Dissociation Rate (k_off_):
-
Allow the binding of the radioligand to the cell membranes to reach equilibrium.
-
Initiate dissociation by adding a high concentration of an unlabeled ligand to prevent re-binding of the dissociated radioligand.
-
At various time points, filter the samples and measure the remaining bound radioactivity.
-
Plot the natural logarithm of the specific binding against time. The slope of this line represents the negative of the dissociation rate constant (k_off_).
-
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams, created using the DOT language, illustrate the primary signaling pathway of CRF receptors and the workflow of a typical radioligand binding assay.
Caption: Primary signaling pathway of CRF receptors.
Caption: Experimental workflow for a radioligand binding assay.
References
Validating K41498's Mechanism of Action: A Comparative Guide Using Genetic Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of K41498, a potent and highly selective antagonist of the Corticotropin-Releasing Factor 2 (CRF2) receptor. While direct genetic knockout validation studies for this compound are not extensively published, this document outlines a robust strategy using knockout models, drawing comparisons with other selective CRF2 receptor antagonists, and providing detailed, state-of-the-art experimental protocols.
Introduction to this compound and its Putative Mechanism of Action
This compound is a peptide antagonist derived from antisauvagine-30. It exhibits high binding affinity for the CRF2 receptor with approximately 700-fold selectivity over the CRF1 receptor[1]. In vitro studies have demonstrated its ability to inhibit agonist-stimulated cyclic AMP (cAMP) accumulation in cells expressing CRF2 receptors[1]. In vivo, this compound has been shown to block the hypotensive effects of the CRF2 receptor agonist, urocortin[1]. These findings strongly suggest that this compound exerts its biological effects by competitively inhibiting the binding of endogenous ligands, such as urocortins II and III, to the CRF2 receptor, thereby blocking downstream signaling.
Genetic knockout models provide the gold standard for definitively validating such a mechanism. By comparing the physiological and cellular effects of this compound in wild-type versus CRF2 receptor knockout models, researchers can unequivocally attribute its activity to its on-target engagement.
Comparison with Alternative CRF2 Receptor Antagonists
Several peptide antagonists have been developed to selectively target the CRF2 receptor. A comparison of their key characteristics is essential for selecting the appropriate tool compound for research.
| Compound | Type | Selectivity (CRF2 vs. CRF1) | Reported In Vitro Activity | Reported In Vivo Activity | Genetic Knockout Validation |
| This compound | Peptide (antisauvagine-30 analog) | ~700-fold[1] | Inhibits agonist-induced cAMP accumulation[1] | Blocks urocortin-induced hypotension | Not yet published |
| Antisauvagine-30 | Peptide | High selectivity | Inhibits agonist-induced adenylate cyclase activity | Blocks urocortin 2-induced hypotension | Not yet published |
| Astressin2-B | Peptide | >100-fold | Potent CRF2 antagonist (IC50 = 1.3 nM) | Antagonizes CRF2-mediated inhibition of gastric emptying | Effects recapitulated in CRF2 receptor knockout mice |
Validating this compound's Mechanism of Action Using Genetic Knockout Models: A Proposed Strategy
The following experimental workflows outline a comprehensive approach to validate the on-target mechanism of action of this compound.
Experimental Workflow: In Vitro and In Vivo Validation
Caption: Proposed workflow for validating this compound's mechanism of action.
Detailed Experimental Protocols
In Vitro Validation: Generation of a CRF2 Receptor Knockout Cell Line
Objective: To create a cell line lacking the CRF2 receptor to confirm that the effects of this compound are CRF2-dependent.
Methodology:
-
Cell Line Selection: Choose a cell line that endogenously expresses the CRF2 receptor and exhibits a measurable response to CRF2 agonists (e.g., HEK293 cells stably expressing CRF2, or a neuronal cell line).
-
gRNA Design: Design at least two single guide RNAs (sgRNAs) targeting an early exon of the CRHR2 gene to induce frameshift mutations.
-
Vector Construction: Clone the designed sgRNAs into a suitable CRISPR/Cas9 expression vector.
-
Transfection: Transfect the selected cell line with the Cas9/sgRNA expression vector.
-
Single-Cell Cloning: Isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution to generate clonal populations.
-
Knockout Verification:
-
Genomic DNA Sequencing: Confirm the presence of insertions or deletions (indels) at the target locus.
-
RT-PCR: Verify the absence of CRHR2 mRNA.
-
Western Blot: Confirm the absence of the CRF2 receptor protein.
-
-
Functional Assays:
-
Culture wild-type (WT) and CRHR2 knockout (KO) cells.
-
Treat cells with a CRF2 agonist (e.g., Urocortin II) in the presence or absence of varying concentrations of this compound.
-
Measure downstream signaling readouts, such as intracellular cAMP levels.
-
Expected Outcome: Urocortin II should increase cAMP levels in WT cells, and this effect should be blocked by this compound. In contrast, neither Urocortin II nor this compound should have any effect on cAMP levels in the CRHR2 KO cells.
In Vivo Validation: Conditional Knockout Mouse Model
Objective: To confirm the in vivo on-target activity of this compound.
Methodology:
-
Animal Model: Utilize a conditional Crhr2 knockout mouse model (e.g., Crhr2 flox/flox mice) crossed with a suitable Cre-driver line to achieve tissue-specific or systemic knockout.
-
Genotyping: Confirm the genotypes of the experimental animals.
-
Treatment Groups: Divide wild-type and Crhr2 knockout mice into groups receiving either vehicle or this compound.
-
Physiological Challenge: Administer a CRF2 receptor agonist, such as Urocortin II, to induce a measurable physiological response (e.g., hypotension).
-
Phenotypic Analysis: Monitor key physiological parameters such as blood pressure, heart rate, and body temperature.
-
Data Analysis: Compare the physiological responses to the agonist and the effect of this compound between the WT and KO groups.
Expected Outcome: In WT mice, Urocortin II should induce hypotension, and pre-treatment with this compound should antagonize this effect. In Crhr2 KO mice, Urocortin II should not induce hypotension, and this compound should have no effect on blood pressure. The phenotype of the Crhr2 knockout mice, which can include altered responses to stress and changes in energy balance, should be considered in the experimental design and interpretation of results.
CRF2 Receptor Signaling Pathway
The CRF2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. There is also evidence for CRF2 receptor coupling to other G proteins, such as Gq, which would activate the phospholipase C (PLC) pathway.
Caption: Simplified CRF2 receptor signaling pathway.
Conclusion
The use of genetic knockout models provides a definitive and powerful approach to validating the mechanism of action of this compound. By demonstrating a loss of this compound's effects in CRF2 receptor-deficient models, researchers can confirm its on-target specificity. The proposed experimental framework, combining in vitro and in vivo studies, offers a rigorous strategy for this validation. This approach will not only solidify our understanding of this compound's pharmacology but also provide a blueprint for the validation of other selective CRF2 receptor modulators, ultimately accelerating the development of novel therapeutics targeting this important signaling pathway.
References
A Head-to-Head Comparison of K41498 and Astressin: Selective vs. Non-selective CRF Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Corticotropin-releasing factor (CRF) and its receptors (CRF1 and CRF2) are key players in the body's response to stress, making them significant targets for therapeutic intervention in a variety of stress-related disorders. The development of antagonists for these receptors is a critical area of research. This guide provides a detailed, data-driven comparison of two peptidic CRF receptor antagonists: K41498, a highly selective CRF2 receptor antagonist, and astressin (B1632008), a potent non-selective CRF receptor antagonist.
At a Glance: this compound vs. Astressin
| Feature | This compound | Astressin |
| Target(s) | Highly selective for CRF2 receptors (CRF2α and CRF2β) | Non-selective for CRF1 and CRF2 receptors |
| Nature | Peptide, analogue of antisauvagine-30 | Peptide, analogue of CRF |
| Primary Mechanism | Competitive antagonist at CRF2 receptors | Competitive antagonist at CRF1 and CRF2 receptors |
| Key Application | Research tool to study the specific roles of CRF2 receptors | Broadly used to study the overall effects of CRF system blockade |
Quantitative Comparison: Receptor Binding Affinity and Functional Potency
The selectivity and potency of this compound and astressin have been characterized in vitro using competitive binding assays and functional assays measuring the inhibition of agonist-stimulated cyclic AMP (cAMP) accumulation. The data presented below is summarized from studies utilizing human embryonic kidney (HEK) 293 cells stably expressing human CRF receptor subtypes.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | hCRF1 Receptor | hCRF2α Receptor | hCRF2β Receptor | Selectivity (CRF1/CRF2α) |
| This compound | 425 ± 50[1][2] | 0.66 ± 0.03[1][2] | 0.62 ± 0.01[1][2] | ~644-fold |
| Astressin | 2.0[3] | 1.5 | 1.0 | ~1.3-fold |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Antagonism - Inhibition of Sauvagine-Stimulated cAMP Accumulation
| Compound | hCRF1 Cells | hCRF2α Cells | hCRF2β Cells |
| This compound | Low potency of inhibition[1] | Equipotent to astressin[1] | Equipotent to astressin[1] |
| Astressin | High potency of inhibition[1] | Equipotent to this compound[1] | Equipotent to this compound[1] |
Sauvagine (Svg) is a CRF receptor agonist used to stimulate receptor activity.
Mechanism of Action and Signaling Pathways
Both this compound and astressin act as competitive antagonists at their respective CRF receptors. These receptors are G protein-coupled receptors (GPCRs) that primarily signal through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. By binding to the receptors, this compound and astressin prevent the binding of endogenous agonists like CRF and urocortins, thereby inhibiting this signaling cascade.
In Vivo Effects: A Comparative Overview
In vivo studies have further highlighted the differences between the selective and non-selective antagonism of this compound and astressin.
-
This compound : In conscious Wistar-Kyoto rats, intravenously administered this compound was shown to antagonize the hypotensive response to systemic urocortin, a response mediated by CRF2 receptors. However, it did not block the pressor response to centrally administered urocortin, which is a CRF1 receptor-mediated effect[1]. This demonstrates the in vivo selectivity of this compound for CRF2 receptors.
-
Astressin : Astressin has been shown to be significantly more potent than previously tested antagonists in reducing hypophyseal corticotropin (B344483) (ACTH) secretion in stressed or adrenalectomized rats[4]. It also blocks delayed gastric emptying and exhibits neuroprotective effects. Furthermore, astressin has been demonstrated to reverse the anxiogenic-like responses induced by social stress[4]. Some studies have also investigated astressin-B, a long-acting analog, in preventing stress-induced alopecia in mice by blocking both CRF1 and CRF2 receptors[5][6].
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
References
- 1. The highly selective CRF2 receptor antagonist this compound binds to presynaptic CRF2 receptors in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The effect of ‘Astressin’, a novel antagonist of corticotropin releasing hormone (CRH), on CRH-induced seizures in the infant rat: comparison with two other antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CRF Receptor Antagonist Astressin-B Reverses and Prevents Alopecia in CRF Over-Expressing Mice | PLOS One [journals.plos.org]
- 6. CRF Receptor Antagonist Astressin-B Reverses and Prevents Alopecia in CRF Over-Expressing Mice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of K41498: A Comparative Guide to its In Vivo Efficacy in Behavioral Studies
For Immediate Release
This guide provides a comprehensive comparison of K41498, a potent and highly selective corticotropin-releasing factor 2 (CRF2) receptor antagonist, and its potential for in vivo behavioral studies. While direct behavioral research on this compound is not yet publicly available, this document synthesizes existing in vitro and in vivo physiological data for this compound and draws comparisons with other CRF2 receptor modulators that have been evaluated in behavioral paradigms. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the CRF2 receptor for neurological and psychiatric disorders.
This compound: A Profile of a High-Affinity CRF2 Receptor Antagonist
This compound has been identified as a highly potent and selective antagonist for the CRF2 receptor.[1][2][3] It is an analog of antisauvagine-30 (aSvg-30) with improved metabolic stability.[1] In vitro studies have demonstrated its sub-nanomolar affinity for human CRF2α and CRF2β receptors, with approximately 700-fold greater selectivity for CRF2 over CRF1 receptors.[1]
In Vitro Characterization of this compound
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity |
| Human CRF2α | 0.66 nM[1][2][3] | Antagonist: Inhibits sauvagine-stimulated cAMP accumulation[1][2][3] |
| Human CRF2β | 0.62 nM[1][2][3] | Antagonist: Inhibits sauvagine-stimulated cAMP accumulation[1][2][3] |
| Human CRF1 | 425 nM[1][2][3] | Weak Antagonist |
Confirmed In Vivo Physiological Efficacy
While behavioral data is lacking, the in vivo efficacy of this compound has been confirmed in a physiological context. In conscious Wistar-Kyoto rats, intravenously administered this compound was shown to antagonize the hypotensive response induced by the CRF receptor agonist urocortin.[1] This finding demonstrates that this compound can effectively engage and block CRF2 receptors in a living organism to produce a measurable physiological effect.
The CRF2 Receptor in Behavior: A Complex and Debated Role
The role of the CRF2 receptor in modulating behavior, particularly anxiety and depression, is a subject of ongoing research with some conflicting findings in the scientific literature.[4][5] Studies using other CRF2 receptor modulators have provided some insights, which are crucial for contextualizing the potential applications of this compound.
Comparative CRF2 Receptor Modulators in Behavioral Studies
| Compound | Mechanism of Action | Key Behavioral Findings (in rodents) |
| Antisauvagine-30 | CRF2 Receptor Antagonist | - Has been reported to have anxiolytic effects.[4] - However, its selectivity for CRF2 over CRF1 receptors at behaviorally active doses has been questioned. |
| Urocortin II & III | Selective CRF2 Receptor Agonists | - Have been shown to have anxiolytic and antidepressant-like effects.[5][6] |
| CRF2 Receptor Knockout Mice | Genetic Deletion of CRF2 Receptor | - Studies have reported conflicting phenotypes, with some showing increased anxiety-like behavior and others showing no significant difference.[4] |
The conflicting results from studies with knockout mice and the questions surrounding the selectivity of compounds like Antisauvagine-30 highlight the need for highly selective and potent tools like this compound to definitively elucidate the role of the CRF2 receptor in behavior.
Experimental Protocols
While specific behavioral study protocols for this compound are not available, the following are generalized methodologies for key behavioral assays relevant to the study of anxiety and depression, based on studies of other CRF receptor modulators.
Elevated Plus Maze (for Anxiety-Like Behavior)
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Procedure: Rodents are placed at the center of the maze and allowed to explore for a set period (e.g., 5 minutes).
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded.
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms, reflecting a reduction in fear of open spaces.
Forced Swim Test (for Depression-Like Behavior)
-
Apparatus: A cylinder filled with water from which the animal cannot escape.
-
Procedure: Rodents are placed in the water for a set period (e.g., 6 minutes).
-
Data Collection: The duration of immobility (floating) is recorded.
-
Interpretation: Antidepressant compounds are expected to decrease the duration of immobility, as the animal will spend more time actively trying to escape.
Visualizing the Pathway and Experimental Workflow
To aid in the conceptualization of this compound's mechanism and potential experimental application, the following diagrams are provided.
Caption: Simplified CRF signaling pathway and the antagonistic action of this compound on the CRF2 receptor.
Caption: A proposed workflow for investigating the in vivo behavioral efficacy of this compound.
Future Directions and Conclusion
The high selectivity and potency of this compound, combined with its demonstrated in vivo physiological activity, make it an invaluable research tool for dissecting the precise role of the CRF2 receptor in the central nervous system. Future behavioral studies employing this compound are essential to clarify the conflicting findings in the literature and to determine the therapeutic potential of CRF2 receptor antagonism for stress-related disorders. The experimental protocols and workflows outlined in this guide provide a framework for such investigations. The scientific community eagerly awaits the results of in vivo behavioral studies with this compound to unlock the full potential of targeting the CRF2 receptor.
References
- 1. The highly selective CRF2 receptor antagonist this compound binds to presynaptic CRF2 receptors in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Central CRF2 receptor antagonism reduces anxiety states during amphetamine withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Corticotropin-Releasing Factor (CRF) and CRF-Related Peptides in the Social Behavior of Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective CRF2 receptor agonists ameliorate the anxiety- and depression-like state developed during chronic nicotine treatment and consequent acute withdrawal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating published findings on K41498's hypotensive effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypotensive effects of the selective corticotropin-releasing factor 2 (CRF2) receptor antagonist, K41498, with other relevant compounds. The information presented is based on published findings and is intended to assist researchers in replicating and expanding upon these studies. This document includes quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
Comparative Analysis of Hypotensive and Related Cardiovascular Effects
The following tables summarize the quantitative data from studies investigating the cardiovascular effects of this compound and related CRF receptor ligands.
Table 1: In Vivo Effects of CRF Receptor Ligands on Blood Pressure in Rats
| Compound | Class | Dose | Administration Route | Animal Model | Change in Mean Arterial Pressure (MAP) | Citation |
| Urocortin | CRF2 Agonist | 1.4 μg | Intravenous (i.v.) | Wistar-Kyoto (WKY) Rats | >30 mm Hg decrease | [1] |
| Urocortin II | CRF2 Agonist | 3 µg/kg | Intravenous (i.v.) | Sprague-Dawley Rats | -20.9 ± 6.5 mm Hg | [2] |
| Urocortin II | CRF2 Agonist | 10 µg/kg | Intravenous (i.v.) | Sprague-Dawley Rats | -21.3 ± 5.4 mm Hg | [2] |
| Urocortin II | CRF2 Agonist | 30 µg/kg | Intravenous (i.v.) | Sprague-Dawley Rats | -46.8 ± 6.5 mm Hg | [2] |
| This compound | CRF2 Antagonist | 1.84 μg | Intravenous (i.v.) | WKY Rats | Prevented urocortin-induced hypotension | [1] |
| This compound | CRF2 Antagonist | 1.84 μg | Intracerebroventricular (i.c.v.) | WKY Rats | ~25 mm Hg increase (pressor response) | [1] |
| Astressin(2)-B | CRF2 Antagonist | 60 µg/kg | Intravenous (i.v.) | Sprague-Dawley Rats | Abolished urocortin II-induced hypotension | [2] |
| Antalarmin | CRF1 Antagonist | 2.1 μg | Intracerebroventricular (i.c.v.) | WKY Rats | Abolished centrally administered urocortin-evoked hypertension | [1] |
Table 2: In Vitro Receptor Binding Affinity of this compound
| Receptor | Ki (nM) |
| Human CRF1 | 425 ± 50 |
| Human CRF2α | 0.66 ± 0.03 |
| Human CRF2β | 0.62 ± 0.01 |
| Source:[1] |
Experimental Protocols
To facilitate the replication of the cited findings, detailed methodologies for key experiments are provided below.
In Vivo Blood Pressure Measurement in Conscious Rats
This protocol is based on the methodology described for assessing the cardiovascular effects of this compound and urocortin.[1]
1. Animal Model:
-
Male Wistar-Kyoto (WKY) rats are used.
-
Animals are housed under standard laboratory conditions with free access to food and water.
2. Surgical Preparation:
-
Rats are anesthetized.
-
A catheter is implanted into the femoral artery for blood pressure measurement and heart rate monitoring.
-
For intravenous (i.v.) administration, a catheter is implanted into the femoral vein.
-
For intracerebroventricular (i.c.v.) administration, a guide cannula is implanted into the lateral ventricle of the brain.
-
Animals are allowed to recover from surgery before experimentation.
3. Drug Administration:
-
This compound: A dose of 1.84 μg is administered either i.v. or i.c.v.[1]
-
Urocortin: A dose of 1.4 μg is administered i.v. to induce hypotension.[1] For central pressor responses, 2.35 μg is administered i.c.v.[1]
-
In antagonist studies, this compound is administered 10 minutes prior to the urocortin challenge.[1]
4. Data Acquisition:
-
Arterial pressure is continuously monitored using a pressure transducer connected to the arterial catheter.
-
Mean arterial pressure (MAP) and heart rate are recorded and analyzed.
In Vitro Receptor Binding Assay
This protocol outlines the steps to determine the binding affinity of compounds to CRF receptors.[1]
1. Cell Culture:
-
Human Embryonic Kidney (HEK) 293 cells are transfected to permanently express human CRF1, CRF2α, or CRF2β receptors.
2. Membrane Preparation:
-
Transfected cells are harvested and homogenized.
-
Cell membranes are isolated by centrifugation.
3. Binding Assay:
-
Cell membranes are incubated with a radiolabeled ligand (e.g., [125I-Tyr0]Sauvagine).
-
Increasing concentrations of the test compound (e.g., this compound) are added to compete with the radioligand for receptor binding.
-
The reaction is incubated to reach equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The radioactivity of the filters is measured to determine the amount of bound radioligand.
4. Data Analysis:
-
The inhibition constant (Ki) is calculated from the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental procedures discussed in this guide.
Caption: Mechanism of this compound's hypotensive effect blockade.
Caption: Workflow for in vivo assessment of this compound.
Caption: CRF2 receptor downstream signaling cascade.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of K41498
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like the CRF₂ receptor antagonist K41498 are paramount for ensuring laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, synthesized from general best practices for peptide-based compounds and laboratory chemical waste management.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. If an SDS is not available, the compound should be treated as a hazardous chemical. Adherence to standard laboratory safety practices is mandatory.
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves, such as nitrile gloves.
-
Eye Protection: Safety goggles or a face shield are necessary to protect against splashes.
-
Lab Coat: A buttoned lab coat should be worn to protect from skin contact.
Step-by-Step Disposal Procedures for this compound
The proper disposal method for this compound will depend on its form (solid or liquid) and the specific guidelines of your institution. Always consult with your institution's Environmental Health & Safety (EHS) department for localized procedures.[1][2]
Solid Waste Disposal:
Solid waste contaminated with this compound, including pipette tips, gloves, and empty vials, must be treated as hazardous waste.
-
Segregation: Collect all contaminated solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area within the laboratory.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's certified hazardous waste management service.
Liquid Waste Disposal:
Liquid waste containing this compound should be chemically inactivated before disposal.
-
Inactivation: In a chemical fume hood, prepare an inactivation solution. A common method for peptide inactivation is the use of a 10% bleach solution (sodium hypochlorite) with a minimum contact time of 30 minutes.[2]
-
Neutralization: If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.[1][3]
-
Collection: Pour the neutralized solution into a designated hazardous chemical waste container.
-
Disposal: The container should be collected by your institution's hazardous waste management service. Do not pour down the drain unless explicitly authorized by your EHS department. [1][4][5]
Decontamination of Laboratory Equipment
All laboratory equipment that has come into contact with this compound must be decontaminated to prevent cross-contamination.
Decontamination Methods:
-
Enzymatic Detergents: These are effective for cleaning labware contaminated with peptides.[1][6] A 1% (m/v) solution is often recommended.[6]
-
Bleach Solution: A 10% bleach solution can be used to immerse contaminated labware for at least 30 minutes.[2] After decontamination, the bleach solution should be managed as liquid chemical waste.[2]
-
Autoclaving: While heat can degrade peptides, it is often recommended as a secondary step after chemical inactivation.[2] Process the waste in a validated autoclave at 121°C and 15 psi for a minimum of 30-60 minutes.[2]
Quantitative Data for Decontamination
| Decontamination Method | Concentration/Parameters | Minimum Contact Time | Notes |
| Sodium Hypochlorite (Bleach) | 10% solution | 30 minutes[2] | May be corrosive to some surfaces.[1] |
| Enzymatic Detergent | 1% (m/v) solution[6] | Varies by product | Good for cleaning labware; may require subsequent disinfection.[1] |
| Autoclaving | 121°C and 15 psi | 30-60 minutes[2] | Often used as a secondary decontamination step.[2] |
Experimental Protocols
Protocol for Chemical Inactivation of Liquid this compound Waste:
-
Work within a certified chemical fume hood.
-
Prepare a 10% bleach solution by diluting household bleach (typically 5-8% sodium hypochlorite) with water.
-
Carefully add the liquid this compound waste to the bleach solution in a designated chemical waste container. A common ratio is 1 part waste to 10 parts inactivation solution.[1]
-
Allow the mixture to react for a minimum of 30 minutes.[2]
-
If necessary, neutralize the solution to a pH between 5.5 and 9.0 using a suitable neutralizing agent.
-
Seal the container, label it clearly as "Hazardous Waste" with the contents listed, and store it in the designated satellite accumulation area for pickup.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of solid and liquid this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
